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  • Product: 2-(5-chloro-2-methylphenyl)acetic acid
  • CAS: 1000565-98-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(5-chloro-2-methylphenyl)acetic Acid (CAS 1000565-98-9)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(5-chloro-2-methylphenyl)acetic acid, with CAS Registry Number 1000565-98-9, is a substituted phenylacetic acid derivative. Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(5-chloro-2-methylphenyl)acetic acid, with CAS Registry Number 1000565-98-9, is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are crucial structural motifs found in a multitude of biologically active compounds and serve as versatile intermediates in organic synthesis. This guide provides a comprehensive overview of the known physicochemical properties, a plausible and detailed synthetic pathway, robust analytical methodologies for characterization, and essential safety and handling protocols for this compound. The information herein is synthesized to support researchers in leveraging this molecule for novel applications in medicinal chemistry, agrochemical development, and materials science.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction monitoring. 2-(5-chloro-2-methylphenyl)acetic acid is typically available as a white to light yellow solid, and its key properties are summarized below.[1]

PropertyValueSource(s)
CAS Number 1000565-98-9[2][3]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Physical Form White to Yellow Solid / Powder[1]
Melting Point 90-92 °C
Purity (Typical) ≥95%[3]
InChI 1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKey RPVQNIKMAQPROX-UHFFFAOYSA-N
Synonyms (5-chloro-2-methylphenyl)acetic acid

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for 2-(5-chloro-2-methylphenyl)acetic acid are not extensively published, a robust and scalable pathway can be proposed based on established organometallic and rearrangement chemistries, particularly adapting methodologies used for structurally similar compounds like 2,5-dimethylphenylacetic acid.[4][5] The proposed synthesis involves a Friedel-Crafts acylation followed by ketalization, rearrangement, and final hydrolysis.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis starting from commercially available 4-chloro-1-methylbenzene.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketalization cluster_2 Step 3: Rearrangement & Hydrolysis A 4-Chloro-1-methylbenzene C 2-Chloro-1-(5-chloro- 2-methylphenyl)ethanone A->C B Chloroacetyl Chloride + AlCl₃ B->C E Ketal Intermediate C->E D Neopentyl Glycol + p-TsOH (cat.) D->E G 2-(5-chloro-2-methylphenyl) acetic acid E->G F 1. Heat (Rearrangement) 2. NaOH (aq), Heat (Hydrolysis) 3. HCl (aq) (Acidification) F->G

Caption: Proposed multi-step synthesis of 2-(5-chloro-2-methylphenyl)acetic acid.

Detailed Experimental Protocol

This protocol is an adaptation of established methods for analogous structures and should be performed by trained chemists with appropriate safety precautions.[4]

Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add an excess of 4-chloro-1-methylbenzene to serve as both reactant and solvent.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • Acylation: Add chloroacetyl chloride (~1.0 equivalent) dropwise via the dropping funnel over 1-2 hours. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Step 2 & 3: Ketalization, Rearrangement, and Hydrolysis

  • Ketal Formation: Dissolve the crude ketone from Step 1 in a suitable solvent like xylene. Add neopentyl glycol (~1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Rationale: Ketalization protects the ketone functionality, enabling the subsequent rearrangement. Neopentyl glycol is often used as it forms a stable cyclic ketal.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Driving off water is essential to push the equilibrium towards ketal formation. Continue until no more water is collected.

  • Rearrangement: After cooling slightly, add a base such as sodium acetate. Heat the mixture to a higher temperature (e.g., 180-190 °C) for several hours. This facilitates the rearrangement of the α-chloro ketal to a ketene acetal intermediate, which is subsequently converted to an ester.[4][5]

  • Hydrolysis: Cool the reaction mixture to ~90 °C and add an aqueous solution of sodium hydroxide (e.g., 30% w/v). Heat to reflux for 2-4 hours to saponify the ester intermediate to the sodium salt of the carboxylic acid.

  • Isolation: After cooling to room temperature, dilute with water and perform an extraction with a non-polar solvent (e.g., toluene) to remove non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The desired product, 2-(5-chloro-2-methylphenyl)acetic acid, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of the final product and for monitoring reaction progress. A reverse-phase method is most suitable for this analyte.

G A Sample Preparation (Dissolve in Mobile Phase) B Injection (e.g., 10 µL) A->B C RP-C18 Column (e.g., 4.6 x 150 mm, 5 µm) B->C D Isocratic or Gradient Elution (ACN/H₂O + 0.1% TFA) C->D E UV Detection (e.g., 254 nm) D->E F Data Acquisition & Integration E->F G Purity Calculation (% Area) F->G

Caption: Standard HPLC workflow for purity analysis.

Detailed HPLC Protocol:

  • System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent retention for moderately non-polar aromatic compounds.

  • Mobile Phase: A mixture of Acetonitrile (ACN) and Water (containing 0.1% Trifluoroacetic Acid, TFA). A typical starting point is a 60:40 ACN:Water (v/v) isocratic elution.

    • Rationale: TFA is an ion-pairing agent that protonates the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Rationale: The substituted benzene ring exhibits strong absorbance at this wavelength.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL and monitor the chromatogram. Purity is determined by calculating the relative peak area of the main component.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[1][6][7]

Hazard CategoryGHS Classification & Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H335: May cause respiratory irritation.[1][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Handling:

  • Use only in a well-ventilated area or a chemical fume hood.[1][9]

  • Avoid formation and inhalation of dust.[8][9]

  • Prevent contact with skin, eyes, and clothing by using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep the container tightly closed and sealed.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Potential Applications and Future Research

2-(5-chloro-2-methylphenyl)acetic acid is not an end-product therapeutic but rather a valuable building block. Its structure is closely related to precursors for several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Medicinal Chemistry: This compound is an ideal starting point for the synthesis of novel drug candidates. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic areas. Its structural similarity to intermediates for drugs like Diclofenac suggests its potential in developing new anti-inflammatory or analgesic agents.

  • Agrochemicals: Phenylacetic acid derivatives are also found in herbicides and fungicides. This molecule could be used to synthesize novel compounds for screening in crop protection applications.

  • Materials Science: The rigid aromatic structure and reactive carboxylic acid handle make it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.

Future research should focus on exploring the derivatization of this compound and screening the resulting library for biological activity. Furthermore, optimizing the proposed synthesis for yield and scalability would be a valuable endeavor for process chemistry research.

References

  • Method for producing 2-chloromethylphenyl acetic acid derivatives. (n.d.). Google Patents.
  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. (n.d.). Google Patents.
  • 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. Retrieved March 7, 2026, from [Link]

  • DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid. (n.d.). Google Patents.

Sources

Exploratory

Comprehensive Structural and Synthetic Profiling of 2-(5-Chloro-2-methylphenyl)acetic acid

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, arylacetic acids serve as privileged scaffolds, forming the backbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, arylacetic acids serve as privileged scaffolds, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. 2-(5-Chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a highly specialized derivative characterized by a precise substitution pattern that dictates its stereoelectronic behavior.

This whitepaper provides a rigorous, field-proven guide to the physicochemical profiling, synthetic methodologies, and analytical characterization of this compound. By examining the causality behind structural conformations and synthetic route selections, this guide equips researchers with the authoritative insights necessary to leverage this molecule in complex drug discovery pipelines.

Physicochemical Profiling & Structural Elucidation

The utility of 2-(5-chloro-2-methylphenyl)acetic acid stems directly from its unique structural topology. The molecule consists of a central benzene ring substituted with an acetic acid moiety at C1, a methyl group at C2 (ortho), and a chlorine atom at C5 (meta).

The ortho-methyl group is not merely a passive structural appendage; it exerts a profound steric effect. By introducing steric hindrance against the alpha-carbon of the acetic acid side chain, it restricts free C-C bond rotation. This forces the carboxylate group into a perpendicular conformation relative to the phenyl ring—a specific dihedral angle that is a hallmark of bioactive arylacetic acids [3].

Quantitative Data Summary

To facilitate rapid reference during experimental design, the core physicochemical properties are summarized below, cross-referenced with established material specifications [1] and chemical databases [2].

PropertyValueAnalytical & Synthetic Significance
CAS Number 1000565-98-9Unique identifier for regulatory compliance and procurement.
Molecular Formula C9H9ClO2Determines exact mass for high-resolution MS calibration.
Molecular Weight 184.62 g/mol Critical for precise stoichiometric calculations in scale-up.
Melting Point 90–92 °CPrimary thermal indicator of crystalline purity post-synthesis.
SMILES String O=C(O)CC1=CC(Cl)=CC=C1CEnables in silico computational modeling and molecular docking.

Synthetic Pathways & Mechanistic Insights

Designing a robust synthesis for 2-(5-chloro-2-methylphenyl)acetic acid requires a strategy that guarantees high regioselectivity. The most scalable and industrially reliable route is a three-step homologation starting from commercially available 4-chlorotoluene.

Step-by-Step Methodology: The Chloromethylation Route

Step 1: Blanc Chloromethylation

  • Reagents: 4-chlorotoluene, paraformaldehyde, concentrated HCl, anhydrous ZnCl₂.

  • Procedure:

    • Charge a reaction vessel with 4-chlorotoluene and anhydrous ZnCl₂.

    • Add paraformaldehyde and heat the mixture to 60 °C.

    • Bubble dry HCl gas through the mixture (or use conc. aqueous HCl under vigorous stirring) for 4 hours.

    • Quench with ice water, extract with dichloromethane (DCM), wash with saturated NaHCO₃, and concentrate in vacuo to yield 5-chloro-2-methylbenzyl chloride.

  • Causality: ZnCl₂ acts as a Lewis acid to activate formaldehyde, generating a highly electrophilic chloromethyl cation. Due to the ortho/para-directing nature of the methyl group and the deactivating nature of the chlorine atom, electrophilic aromatic substitution occurs regioselectively at the position ortho to the methyl group.

Step 2: Phase-Transfer Cyanidation

  • Reagents: 5-chloro-2-methylbenzyl chloride, NaCN, tetrabutylammonium bromide (TBAB), water, toluene.

  • Procedure:

    • Dissolve the benzyl chloride intermediate in toluene.

    • Prepare an aqueous solution of NaCN and TBAB.

    • Vigorously stir the biphasic mixture at 80 °C for 6 hours.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield 5-chloro-2-methylbenzyl cyanide.

  • Causality: Cyanide is highly water-soluble but insoluble in organic solvents. TBAB acts as a phase-transfer catalyst, actively transporting the cyanide ion into the toluene phase. This drastically accelerates the Sₙ2 displacement of the benzylic chloride while simultaneously suppressing unwanted hydrolysis byproducts.

Step 3: Alkaline Hydrolysis

  • Reagents: 5-chloro-2-methylbenzyl cyanide, NaOH, H₂O, Ethanol.

  • Procedure:

    • Suspend the nitrile in a 1:1 mixture of ethanol and 20% aqueous NaOH.

    • Reflux the mixture for 12 hours until ammonia evolution ceases.

    • Cool to room temperature, remove ethanol under reduced pressure, and dilute the aqueous phase with water.

    • Acidify the aqueous solution to pH 2 using 6M HCl to precipitate the product.

    • Filter, wash with cold water, and recrystallize from ethanol/water to afford pure 2-(5-chloro-2-methylphenyl)acetic acid.

  • Causality: The strongly basic conditions irreversibly drive the hydrolysis of the nitrile to the carboxylate salt, releasing ammonia gas. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving high-yield crystallization.

SynthesisWorkflow SM 4-Chlorotoluene (Starting Material) Int1 5-Chloro-2-methylbenzyl chloride (Intermediate 1) SM->Int1 Chloromethylation (CH2O, HCl, ZnCl2) Int2 5-Chloro-2-methylbenzyl cyanide (Intermediate 2) Int1->Int2 Cyanidation (NaCN, TBAB) Target 2-(5-Chloro-2-methylphenyl)acetic acid (Target Compound) Int2->Target Hydrolysis (NaOH, H2O, Δ)

Fig 1. Three-step synthetic workflow for 2-(5-chloro-2-methylphenyl)acetic acid from 4-chlorotoluene.

Analytical Characterization Protocols

To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical system. The following protocols explain not just how to test the compound, but why these specific signals confirm structural success.

Nuclear Magnetic Resonance (¹H NMR)
  • Protocol: Dissolve 10 mg of the sample in 0.5 mL of DMSO-d₆. Acquire spectra at 400 MHz.

  • Self-Validating Logic: The integration of the methylene singlet (~3.6 ppm, 2H) versus the methyl singlet (~2.2 ppm, 3H) is the definitive proof of successful carbon homologation. If the methylene peak integrates incorrectly or is absent, it indicates incomplete cyanidation or unwanted alpha-oxidation during the harsh hydrolysis step. A broad singlet at ~12.4 ppm (1H) confirms the presence of the carboxylic acid proton.

Infrared Spectroscopy (FT-IR)
  • Protocol: Perform Attenuated Total Reflectance (ATR) FT-IR on the neat crystalline solid.

  • Self-Validating Logic: The disappearance of the sharp C≡N stretch (~2200 cm⁻¹) from the intermediate, replaced by a strong C=O stretch at ~1700 cm⁻¹ and a broad O-H stretch (3200–2500 cm⁻¹), provides real-time, undeniable proof of complete nitrile hydrolysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Utilize a C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid). Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

  • Self-Validating Logic: Carboxylic acids readily lose a proton to form highly stable anions. ESI- provides a clean spectrum without the sodium/potassium adduct clutter common in positive mode. The presence of an[M-H]⁻ peak at m/z 183.0 (correlating to the ³⁵Cl isotope) confirms the exact mass.

Application in Medicinal Chemistry: The COX Inhibition Paradigm

In drug development, arylacetic acids are a privileged scaffold for targeting cyclooxygenase (COX-1 and COX-2) enzymes, the primary mediators of inflammation [3]. 2-(5-chloro-2-methylphenyl)acetic acid possesses the exact pharmacophoric features required for potent enzyme inhibition.

The Conformational Logic: As observed in classic NSAIDs like diclofenac and lumiracoxib, ortho-substituents are strictly required to achieve bioactivity. The steric clash between the ortho-methyl group and the acetic acid side chain forces the phenyl ring into a perpendicular, twisted conformation. This specific geometry allows the molecule to slide perfectly into the narrow, hydrophobic channel of the COX active site. Once inside, the acetic acid moiety forms a critical ion-pairing salt bridge with the Arg-120 residue of the enzyme, locking the inhibitor in place [3]. Furthermore, the meta-chloro group enhances the overall lipophilicity (LogP) of the molecule, increasing its residence time within the enzyme's halogen-binding pocket.

PharmacophoreModel OrthoMethyl Ortho-Methyl Group (Steric Bulking) Conformation Perpendicular Twist Conformation (Bioactive State) OrthoMethyl->Conformation Induces Steric Clash AceticAcid Acetic Acid Moiety (Ion-Pairing) AceticAcid->Conformation Restricts C-C Rotation MetaChloro Meta-Chloro Group (Hydrophobic Binding) COX COX-2 Active Site (Enzyme Inhibition) MetaChloro->COX Enhances Lipophilic Affinity Conformation->COX Locks into Binding Pocket

Fig 2. Pharmacophore model illustrating the conformational logic for COX-2 enzyme inhibition.

References

  • 2-(5-chloro-2-methylphenyl)acetic acid | 1000565-98-9 - MilliporeSigma.sigmaaldrich.com.
  • 2-(5-chloro-2-methylphenyl)acetic acid (C9H9ClO2) - PubChemLite.uni.lu.
  • Structural and Functional Basis of Cyclooxygenase Inhibition.ACS Publications.
Foundational

Engineering Substituted Phenylacetic Acid Derivatives: A Mechanistic Guide to NSAID Design and Synthesis

As a Senior Application Scientist in medicinal chemistry, the design and synthesis of substituted phenylacetic acid derivatives represent a masterclass in balancing pharmacodynamics with synthetic efficiency. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, the design and synthesis of substituted phenylacetic acid derivatives represent a masterclass in balancing pharmacodynamics with synthetic efficiency. Originally patented for their potent anti-inflammatory, analgesic, and antipyretic properties[1], these scaffolds form the structural core of globally utilized non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, loxoprofen, and imrecoxib[2][3].

This technical guide deconstructs the structure-activity relationships (SAR), target engagement mechanisms, and modern synthetic protocols required to engineer next-generation phenylacetic acid derivatives.

Target Engagement: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for phenylacetic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins[4][5].

The pharmacological challenge lies in achieving the correct selectivity between the constitutively expressed COX-1 (responsible for gastrointestinal mucosal protection) and the inducible COX-2 (upregulated during inflammation and cancer growth)[5]. For instance, imrecoxib was specifically designed as a moderately selective COX-2 inhibitor to provide osteoarthritis relief while minimizing the cardiovascular risks associated with highly selective "coxibs" and the gastrointestinal toxicity of non-selective NSAIDs[2].

Furthermore, modern drug discovery has pivoted towards dual COX/5-LOX inhibitors . By attaching an N-substituted 1,2-dihydropyrid-2-one pharmacophore to the phenylacetic acid core, researchers can simultaneously block the 5-lipoxygenase (5-LOX) pathway, thereby preventing the shunting of arachidonic acid into leukotriene production—a common side effect of traditional NSAIDs[6].

ArachidonicPathway Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (PGE2, PGI2) Pain & Inflammation COX1->PGs COX2->PGs LTs Leukotrienes Gastric Damage & Asthma LOX5->LTs NSAIDs Phenylacetic Acids (e.g., Diclofenac, Imrecoxib) NSAIDs->COX1 NSAIDs->COX2 Dual Dual Inhibitors (N-substituted derivatives) Dual->COX2 Dual->LOX5

Arachidonic acid metabolism pathway and the targeted inhibition by phenylacetic acid derivatives.

Structure-Activity Relationship (SAR) Profiling

The substitution pattern on the phenyl ring and the


-carbon of the acetic acid moiety strictly dictates the enzyme binding kinetics.
  • 
    -Substitution:  Introducing a methyl group at the 
    
    
    
    -carbon (yielding a propionic acid derivative like ibuprofen or loxoprofen) introduces a chiral center that significantly alters COX-1 vs. COX-2 binding affinity[1][3].
  • Ring Substitution: Ortho-halogenation (e.g., the two chlorine atoms in diclofenac) forces the aromatic rings out of coplanarity, which is essential for locking the molecule into the hydrophobic channel of the COX-2 active site[4].

Quantitative SAR Data Summary

The table below summarizes the inhibitory concentrations (IC50) of key phenylacetic acid derivatives and related structural analogs, demonstrating how structural tuning impacts selectivity.

Compound / ScaffoldCOX-1 IC50COX-2 IC50COX-1/COX-2 RatioClinical / Research Profile
Imrecoxib 115 nM18 nM6.39Balanced COX-2 selective NSAID for osteoarthritis[2].
Diclofenac ~100 nM42 nM~2.3Potent, non-selective classical NSAID[4].
Acetaminophen *113.7 µM25.8 µM4.4Weak peripheral COX inhibition; central analgesic[4].
Compound 11a **13.2 µM7.5 µM1.76Experimental dual COX-2 / 5-LOX inhibitor[6].

* Structurally shares an aniline moiety with diclofenac but lacks the acetic acid pharmacophore, drastically reducing its overall COX inhibitory potency[4]. ** A synthesized phenylacetic acid regioisomer possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore[6].

Advanced Synthetic Methodologies

Historically, phenylacetic acids were synthesized via the Willgerodt-Kindler reaction or through the hydrolysis of benzyl cyanides. However, modern medicinal chemistry demands higher atom economy and milder conditions. Today, Palladium-catalyzed carbonylation of benzyl chlorides and direct C(sp2)–H functionalization are the industry standards[7][8].

Experimental Protocol: Palladium-Catalyzed Carbonylation of Benzyl Chlorides

This protocol details a highly efficient, biphasic carbonylation strategy to convert 2,4-dichlorobenzyl chloride into 2,4-dichlorophenylacetic acid. The use of a phase-transfer catalyst (PTC) is the critical mechanistic driver here, allowing the reaction to proceed at a mild 80 °C with a 95% yield[7].

Mechanistic Causality: The reaction utilizes a biphasic organic/aqueous system. The Pd(II) precatalyst is reduced in situ to active Pd(0). Following the oxidative addition of the benzyl chloride and subsequent CO insertion, the phase-transfer catalyst (TEAC) shuttles hydroxide ions from the aqueous phase into the organic phase. This triggers the alkaline hydrolysis of the acyl-palladium intermediate, releasing the phenylacetic acid salt and regenerating the Pd(0) catalyst[7].

CarbonylationCycle Precat Pd(PPh3)2Cl2 (Precatalyst) Pd0 Pd(0) Active Species Precat->Pd0 Reduction OxAdd 1. Oxidative Addition (2,4-Dichlorobenzyl chloride) Pd0->OxAdd COInsert 2. CO Insertion (1.5 MPa CO, 80°C) OxAdd->COInsert RedElim 3. Alkaline Hydrolysis (NaOH + TEAC phase transfer) COInsert->RedElim RedElim->Pd0 Catalyst Regeneration Product 2,4-Dichlorophenylacetic Acid (95% Yield) RedElim->Product

Catalytic cycle for the Pd-catalyzed biphasic carbonylation of benzyl chlorides.

Step-by-Step Workflow:
  • System Preparation & Deoxygenation:

    • Equip a high-pressure stainless-steel autoclave with a magnetic stirrer.

    • Add 2,4-dichlorobenzyl chloride (0.01 mol) to 10 mL of dimethylbenzene (DMB) or xylene[7]. Causality: DMB acts as a stable organic phase that solubilizes the substrate and catalyst without participating in the reaction.

  • Catalyst & PTC Loading:

    • Add 0.13 mmol of bistriphenylphosphine palladium dichloride (

      
      ) and 0.18 mmol of tetraethylammonium chloride (TEAC)[7]. Causality: TEAC is strictly required; without this PTC, the hydroxide cannot cross the biphasic boundary, stalling the reaction at the acyl-palladium stage.
      
  • Aqueous Base Addition:

    • Introduce 8 mL of 4 M NaOH aqueous solution[7].

  • Carbonylation Reaction:

    • Seal the autoclave and purge the system three times with pure CO gas to remove atmospheric oxygen (preventing catalyst oxidation).

    • Pressurize the vessel to 1.5 MPa with CO[7].

    • Heat the reaction mixture to 80 °C and maintain vigorous stirring for 20 hours[7]. Causality: Temperatures exceeding 80 °C or excessive CO pressure can lead to the formation of unwanted diaryl ketone byproducts.

  • Workup & Self-Validating Isolation:

    • Cool the reactor to room temperature and carefully vent the residual CO gas.

    • Transfer the biphasic mixture to a separatory funnel. The target product is currently in the aqueous phase as a highly soluble sodium salt.

    • Separate the aqueous layer and wash it twice with 5 mL of diethyl ether to remove unreacted starting material and organic impurities.

    • Validation Step: Slowly acidify the aqueous phase with concentrated HCl until the pH reaches 1-2. A dense white precipitate of 2,4-dichlorophenylacetic acid will form.

    • Filter the precipitate, wash with cold deionized water, and dry under a vacuum to obtain the pure product.

Future Directions in Scaffold Optimization

The phenylacetic acid scaffold remains highly versatile. Recent breakthroughs in C(sp2)–H functionalization allow for the direct ortho-arylation and deuteration of free phenylacetic acids using Pd(II) catalysts and mono-N-protected amino acid (MPAA) ligands[8]. This eliminates the need for pre-functionalized halogenated starting materials, paving the way for the rapid, late-stage diversification of NSAID libraries to combat emerging inflammatory and oncological targets.

References

  • US4161538A - Substituted phenylacetic acid derivatives and process for the preparation thereof Google P
  • Imrecoxib: Advances in Pharmacology and Therapeutics National Institutes of Health (NIH) - PMC[Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation ResearchGate / Journal of Chemical Research[Link]

  • Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase ResearchGate / Canadian Journal of Chemistry[Link]

  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs MDPI[Link]

  • US5474995A - Phenyl heterocycles as cox-2 inhibitors Google P
  • METHOD FOR PREPARING SUBSTITUTED PHENYLACETIC ACID DERIVATIVE - Patent 3680227 European Patent Office (EPO)[Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids RSC Publishing[Link]

Sources

Exploratory

Physicochemical Profiling of 2-(5-chloro-2-methylphenyl)acetic acid: Thermodynamics and Solubility in Organic Solvents

Executive Summary The compound 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a highly substituted aromatic carboxylic acid utilized as a critical intermediate in pharmaceutical synthesis and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a highly substituted aromatic carboxylic acid utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development. Understanding its solubility profile in organic solvents is paramount for optimizing crystallization processes, reaction yields, and purification workflows.

Unlike unsubstituted phenylacetic acid, the addition of a 5-chloro (electron-withdrawing, highly lipophilic) and a 2-methyl (sterically hindering, electron-donating) group fundamentally alters the molecule's crystal lattice energy and solute-solvent interactions. This whitepaper provides a comprehensive, self-validating framework for predicting, determining, and analyzing the thermodynamic solubility of this compound in various organic solvent systems.

Thermodynamic Principles of Solvation

The dissolution of 2-(5-chloro-2-methylphenyl)acetic acid in an organic solvent is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent cavities. According to the General Solubility Equation (GSE) proposed by Yalkowsky, the aqueous solubility of an organic molecule is inversely proportional to its octanol-water partition coefficient (


) and its melting point[1].

For 2-(5-chloro-2-methylphenyl)acetic acid:

  • The Carboxylic Acid Moiety: Provides a site for strong hydrogen bonding (both as a donor and acceptor), enabling high solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone)[2].

  • The 5-Chloro-2-Methylphenyl Ring: The halogen and alkyl substitutions significantly increase the lipophilicity (

    
    ) of the molecule compared to baseline phenylacetic acid. This hydrophobic bulk enhances favorable Van der Waals interactions with non-polar solvents like toluene and chloroform, while severely restricting aqueous solubility (typically 
    
    
    
    for baseline phenylacetic acids)[3].

Thermodynamics Crystal 1. Crystal Lattice (High Lattice Energy due to Chloro/Methyl Packing) Cavity 2. Solvent Cavity Formation (Endothermic Process) Crystal->Cavity ΔH_sublimation > 0 Solvation 3. Solute-Solvent Interaction (Exothermic H-bonding & VdW) Cavity->Solvation ΔH_cavity > 0 Solution 4. Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution ΔH_solvation < 0 ΔG_solution < 0

Caption: Thermodynamic pathway of 2-(5-chloro-2-methylphenyl)acetic acid dissolution.

Predictive Solubility Profiling

Based on the empirical behavior of structurally analogous compounds (such as phenylacetic acid and p-hydroxyphenylacetic acid) in industrial processing solvents[2], we can construct a predictive solubility matrix. The presence of the chloro-methyl substitutions shifts the solubility preference heavily toward organic phases.

Quantitative Data: Comparative Solubility Matrix

Note: Values for the substituted analog are extrapolated based on GSE principles and the known behavior of baseline phenylacetic acid at 20–25°C.

Solvent CategorySolventDielectric Constant (

)
Predicted Solubility Profile for 2-(5-chloro-2-methylphenyl)acetic acidReference Analog (Phenylacetic Acid) Solubility
Polar Protic Ethanol24.5High (

)
Very High[2]
Polar Aprotic Acetone20.7High (

)
Very High[2]
Non-Polar Toluene2.38Moderate to High (

)
Fairly High[2]
Aqueous Water80.1Very Low (

)

[3]

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the exact thermodynamic solubility of 2-(5-chloro-2-methylphenyl)acetic acid for process chemistry, the Standardized Shake-Flask Method is the gold standard recommended by both the WHO and USP[4],[1].

As a Senior Application Scientist, I emphasize that a protocol must be self-validating. We do not merely mix and measure; we must prove that true thermodynamic equilibrium has been reached and that the solid state has not altered (e.g., forming a solvate).

Step-by-Step Workflow
  • Sample Preparation: Weigh an excess amount of 2-(5-chloro-2-methylphenyl)acetic acid into a non-leaching glass vial. Add a fixed volume (e.g., 5-10 mL) of the target organic solvent. The amount of solid must be sufficient to maintain a 30–40% visible excess of undissolved API[4].

  • Mechanical Agitation: Secure the vials in an orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Causality Note: An orbital shaker is strictly required over magnetic stirring. Magnetic stir bars grind the crystals, artificially reducing particle size and creating high-energy amorphous surfaces that lead to false "kinetic supersolubility" rather than true thermodynamic equilibrium[4]. Vortex formation must be avoided.

  • Time-Course Equilibration: Sample the suspension at multiple time points (e.g., 24h, 48h, and 72h).

    • Self-Validation: Equilibrium is only confirmed when the concentration of the solute deviates by

      
       between sequential 24-hour measurements[4].
      
  • Phase Separation: Isolate the supernatant using temperature-controlled centrifugation. Filtration can be used, provided the filter membrane is pre-saturated to prevent adsorption of the highly lipophilic compound.

  • Quantification: Dilute the supernatant immediately to prevent precipitation, and quantify the concentration using HPLC-UV.

  • Solid-State Verification (Critical): Recover the residual undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality Note: This ensures the crystal form has not undergone a polymorphic transition or formed a solvent-adduct (solvate) during the 72-hour equilibration, which would invalidate the solubility measurement of the original polymorph[5].

ShakeFlask Start Add Excess Solid to Solvent (Maintain 30-40% undissolved) Agitation Orbital Shaking (Constant Temp, No Vortex) Start->Agitation Sampling Aliquoting at 24h, 48h, 72h & Phase Separation Agitation->Sampling Analysis HPLC/UV Quantification (Supernatant) Sampling->Analysis PXRD PXRD Analysis (Residual Solid) Sampling->PXRD Recover Solid Validation Check Equilibrium (ΔC < 10% between points?) Analysis->Validation Validation->Agitation No (ΔC > 10%) End Final Solubility Value Validation->End Yes (Equilibrium Reached)

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 2-(5-chloro-2-methylphenyl)acetic acid is dictated by the interplay between its polar carboxylic acid headgroup and its highly lipophilic substituted aromatic ring. By leveraging polar organic solvents (alcohols, ketones) or non-polar aromatics (toluene), chemists can achieve high solubility suitable for process scale-up. When determining exact solubility values, adhering to the self-validating, time-course shake-flask method coupled with PXRD solid-state verification ensures that the data generated is both thermodynamically accurate and scalable.

References

  • Solubility of Things - Phenylacetic acid. Available at:[Link]

  • American Chemical Society (ACS) - Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Available at: [Link]

  • Universitat de Barcelona (UB.edu) - Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Available at:[Link]

  • World Health Organization (WHO) - Annex 4: Report template for equilibrium solubility experiments. Available at: [Link]

  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-(5-chloro-2-methylphenyl)acetic acid: Synthesis, Sourcing, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Phenylacetic acid and its derivatives represent a critical scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry

Phenylacetic acid and its derivatives represent a critical scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of drugs across a wide range of applications. The strategic incorporation of substituents on the phenyl ring can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. The subject of this guide, 2-(5-chloro-2-methylphenyl)acetic acid (CAS No. 1000565-98-9), is a halogenated aromatic carboxylic acid with potential applications in drug discovery, particularly in the realm of anti-inflammatory agents. This document provides a detailed overview of its synthesis, commercial availability, and a proposed framework for its evaluation as a therapeutic candidate.

Physicochemical Properties

PropertyValueSource
CAS Number 1000565-98-9[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [3]
Physical Form White to Yellow Solid[2]
Melting Point 90-92 °C[1]
Purity Typically ≥95%[1][2][4]

Synthesis of 2-(5-chloro-2-methylphenyl)acetic acid: A Plausible Synthetic Route

The synthesis would commence with the commercially available 1-(5-chloro-2-methylphenyl)ethan-1-one. This starting material would undergo a Willgerodt-Kindler reaction with morpholine and elemental sulfur to yield a thioamide intermediate. Subsequent hydrolysis of the thioamide would furnish the desired 2-(5-chloro-2-methylphenyl)acetic acid.

G start 1-(5-chloro-2-methylphenyl)ethan-1-one reagents1 Morpholine, Sulfur (S₈) Heat start->reagents1 intermediate 2-(5-chloro-2-methylphenyl)-1-morpholino-1-thioxoethane (Thioamide Intermediate) reagents1->intermediate reagents2 Acid or Base Hydrolysis (e.g., aq. HCl or aq. NaOH) intermediate->reagents2 product 2-(5-chloro-2-methylphenyl)acetic acid reagents2->product

Caption: Plausible synthetic workflow for 2-(5-chloro-2-methylphenyl)acetic acid via the Willgerodt-Kindler reaction.

Detailed Experimental Protocol for Synthesis:

Step 1: Synthesis of 2-(5-chloro-2-methylphenyl)-1-morpholino-1-thioxoethane (Thioamide Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(5-chloro-2-methylphenyl)ethan-1-one (1 equivalent), morpholine (2 equivalents), and elemental sulfur (1.5 equivalents).

  • Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate, and wash with 1M HCl to remove excess morpholine.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to 2-(5-chloro-2-methylphenyl)acetic acid

  • Dissolve the purified thioamide from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 6-12 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(5-chloro-2-methylphenyl)acetic acid.

Commercial Availability and Pricing

A number of chemical suppliers offer 2-(5-chloro-2-methylphenyl)acetic acid, typically for research and development purposes. Pricing is generally available upon request by logging into the respective supplier's website or contacting their sales department.

SupplierCAS NumberPurityAdditional Information
Sigma-Aldrich / MilliporeSigma 1000565-98-9≥95%Available through various brands including AstaTech, Inc. and Enamine.[1][2]
BLDpharm 1000565-98-9Not specifiedProduct available for research use only.[7]
Chempure 1000565-98-995%

Application in Drug Development: A Potential Cyclooxygenase (COX) Inhibitor

The structural motif of 2-(5-chloro-2-methylphenyl)acetic acid is reminiscent of several non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the cyclooxygenase (COX) enzymes.[8][9] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Given its structure, it is hypothesized that 2-(5-chloro-2-methylphenyl)acetic acid may act as a COX inhibitor. The carboxylic acid moiety is a common feature in many NSAIDs, enabling them to bind to the active site of the COX enzymes. The chloro and methyl substituents on the phenyl ring can influence the molecule's binding affinity and selectivity for COX-1 versus COX-2.

G cluster_0 Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at sites of inflammation) AA->COX2 PGs_phys Prostaglandins (Physiological functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam NSAID 2-(5-chloro-2-methylphenyl)acetic acid (Hypothesized Inhibitor) NSAID->COX2 Inhibition

Caption: Hypothesized mechanism of action for 2-(5-chloro-2-methylphenyl)acetic acid as a selective COX-2 inhibitor.

In Vitro Evaluation of COX-2 Inhibitory Activity: A Step-by-Step Protocol

To validate the hypothesis that 2-(5-chloro-2-methylphenyl)acetic acid acts as a COX-2 inhibitor, a robust in vitro experimental protocol is essential. A common and reliable method is the enzyme-based COX-2 inhibition assay.

G start Prepare stock solutions of test compound and controls step1 Incubate recombinant human COX-2 enzyme with test compound or vehicle control start->step1 step2 Initiate reaction by adding arachidonic acid step1->step2 step3 Allow reaction to proceed for a defined time at 37°C step2->step3 step4 Terminate the reaction (e.g., with acid) step3->step4 step5 Quantify prostaglandin E2 (PGE2) production using ELISA step4->step5 step6 Calculate percent inhibition and determine IC₅₀ value step5->step6

Caption: Experimental workflow for the in vitro evaluation of COX-2 inhibitory activity.

Detailed Experimental Protocol for COX-2 Inhibition Assay:

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • 2-(5-chloro-2-methylphenyl)acetic acid (test compound)

  • Celecoxib or other known selective COX-2 inhibitor (positive control)

  • DMSO (vehicle)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(5-chloro-2-methylphenyl)acetic acid in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the positive control (e.g., celecoxib) in DMSO and create a similar dilution series.

    • Prepare the reaction buffer and store it on ice.

    • Prepare the arachidonic acid solution in ethanol and dilute it in the reaction buffer just before use.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the reaction buffer.

    • Add the diluted test compound or positive control to the appropriate wells. For the vehicle control wells, add an equivalent volume of DMSO.

    • Add the recombinant human COX-2 enzyme to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Termination of the Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Terminate the reaction by adding a small volume of 1N HCl to each well.

  • Quantification of PGE2:

    • Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and the positive control relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

2-(5-chloro-2-methylphenyl)acetic acid is a readily accessible chemical entity with a structural profile that suggests its potential as a lead compound in the development of novel anti-inflammatory agents. This guide has provided a comprehensive overview of its synthesis, commercial availability, and a detailed experimental framework for its evaluation as a COX-2 inhibitor. By leveraging the information and protocols outlined herein, researchers and drug development professionals can effectively explore the therapeutic potential of this and other related phenylacetic acid derivatives.

References

  • Wikipedia. (2023, December 27). Willgerodt rearrangement. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Arndt–Eistert reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Arndt-Eistert Reaction. Retrieved from [Link]

  • YouTube. (2019, November 17). Arndt-Eistert Homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • Google Patents. (n.d.). DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid.
  • Google Patents. (n.d.). Method for producing 2-chloromethylphenyl acetic acid derivatives.
  • PMC. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. Retrieved from [Link]

  • Taylor & Francis. (2025, September 23). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]

  • PNAS. (1998, November 24). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]

  • MDPI. (2022, March 5). NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments. Retrieved from [Link]

  • Water Quality. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]

  • MDPI. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]

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Exploratory

The Multifaceted Biological Activities of 2-(5-chloro-2-methylphenyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold The 2-(5-chloro-2-methylphenyl)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 2-(5-chloro-2-methylphenyl)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a primary focus on their anti-inflammatory, analgesic, and anticancer activities. By delving into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental validation protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of this chemical class and unlock its full therapeutic promise. The strategic placement of the chloro and methyl groups on the phenyl ring significantly influences the molecule's physicochemical properties, thereby modulating its interaction with biological targets and defining its pharmacological profile.

Anti-inflammatory and Analgesic Properties: Targeting the Arachidonic Acid Cascade

Derivatives of 2-(5-chloro-2-methylphenyl)acetic acid have demonstrated significant potential as anti-inflammatory and analgesic agents, primarily through their interaction with the cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX-1 and COX-2 isoforms. Some derivatives of mefenamic acid, a structurally related compound, have been shown to be potent inhibitors of COX enzymes.[1] The hydrazone moiety, when incorporated into the fenamate structure, has been suggested to be a pharmacophoric character for COX inhibition.[1] The core 2-(phenyl)acetic acid structure allows these compounds to fit into the active site of COX enzymes, with the chloro and methyl substituents influencing the binding affinity and selectivity towards COX-2 over COX-1. Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives 2-(5-chloro-2-methylphenyl) acetic acid derivatives Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by 2-(5-chloro-2-methylphenyl)acetic acid derivatives.

Experimental Validation: Carrageenan-Induced Paw Edema Model

A standard and well-validated in vivo model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema test in rats.[1][2] This model mimics the acute inflammatory response.

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6): a control group (vehicle), a reference standard group (e.g., diclofenac, 25 mg/kg), and treatment groups receiving various doses of the test compound (e.g., 10, 20, 40 mg/kg) intraperitoneally.[2]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group. Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Start Animal Acclimatization Grouping Grouping and Dosing Start->Grouping Induction Carrageenan Injection Grouping->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End Results Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

Recent studies have highlighted the potential of phenylacetic acid derivatives, including those with chloro and methyl substitutions, as anticancer agents.[3] Their cytotoxic effects have been observed in various cancer cell lines, suggesting multiple potential mechanisms of action.

Cytotoxic Effects and Potential Mechanisms

The anticancer activity of these compounds is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. For instance, derivatives of 2-arylbenzoxazole acetic acid have shown promising cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[3] While the precise mechanisms for the 2-(5-chloro-2-methylphenyl)acetic acid core are still under investigation, related structures have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerase II.[3]

Table 1: Cytotoxic Activity of Related Phenylacetic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Arylbenzoxazole-5-acetic acid derivativesMCF-7 (Breast)0.36 - 9.1[3]
2-Arylbenzoxazole-5-acetic acid derivativesHCT-116 (Colon)Varies[3]
Meclofenamic acid derivativeMCF-7, T24, A-549Moderate Activity[4]
Experimental Validation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[5]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(5-chloro-2-methylphenyl)acetic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetic acid moiety.[5]

  • Phenyl Ring Substituents: The presence of a chloro group at the 5-position and a methyl group at the 2-position appears to be crucial for the observed biological activities. These substituents modulate the lipophilicity and electronic properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its binding to target proteins.

  • Acetic Acid Moiety Derivatization: Conversion of the carboxylic acid group into esters, amides, or hydrazones can significantly alter the pharmacological profile.[1][6] For example, N-arylhydrazone derivatives of mefenamic acid have shown enhanced analgesic activity compared to the parent drug.[1]

Conclusion and Future Directions

The 2-(5-chloro-2-methylphenyl)acetic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The anti-inflammatory, analgesic, and anticancer properties of its derivatives warrant further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, optimizing the lead compounds through systematic SAR studies to enhance potency and selectivity, and conducting comprehensive preclinical and clinical evaluations. The integration of computational modeling and in vitro and in vivo studies will be instrumental in accelerating the discovery and development of new drugs based on this privileged chemical scaffold.

References

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - Taylor & Francis. (2025, September 23).
  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005, September 1).
  • Synthesis and antiinflammatory activity of some-2-substituted alpha-methyl-5-benzimidazoleacetic acids - PubMed.
  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed.
  • 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid - Smolecule. (2023, August 19).
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. (2020, March 26).
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (2022, August 17).
  • Unraveling the Bioactivity of 2-(2-Chlorophenyl)acetohydrazide Analogs: A Structure-Activity Relationship Comparison - Benchchem.
  • Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater - Water Quality.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022, May 15).
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (2025, August 18).

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Protocols & Analytical Methods

Method

synthesis of heterocycles using 2-(5-chloro-2-methylphenyl)acetic acid

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 2-(5-chloro-2-methylphenyl)acetic Acid Introduction: A Versatile Building Block for Medicinal Chemistry In the landscape of drug discovery and developm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 2-(5-chloro-2-methylphenyl)acetic Acid

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of drug discovery and development, the efficient construction of novel heterocyclic frameworks is paramount. These scaffolds form the core of a vast array of therapeutic agents. 2-(5-chloro-2-methylphenyl)acetic acid is a readily available starting material that serves as an exemplary precursor for complex molecular architectures. Its intrinsic chemical functionalities—a carboxylic acid ripe for activation and a substituted phenyl ring poised for intramolecular cyclization—make it a strategic starting point for synthetic chemists.

This technical guide delineates a robust and logical synthetic pathway that transforms 2-(5-chloro-2-methylphenyl)acetic acid into a highly versatile cyclic ketone intermediate, 6-chloro-3-methyl-1-indanone. This indanone is not merely an endpoint but a pivotal junction from which medicinally relevant nitrogen-containing heterocycles, such as dihydroquinolinones (lactams) and fused pyrazoles, can be accessed. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and present the data in a clear, actionable format for researchers, scientists, and professionals in drug development. The methodologies described herein emphasize not just the procedural steps but the chemical causality that ensures reproducibility and success.

Part I: The Gateway Intermediate: Synthesis of 6-Chloro-3-methyl-1-indanone

The cornerstone of this synthetic strategy is the efficient cyclization of the phenylacetic acid backbone to form a five-membered ring. This is achieved via an intramolecular Friedel-Crafts acylation, a classic and powerful method for C-C bond formation on an aromatic ring[1][2]. The reaction proceeds in two discrete, high-yielding steps: activation of the carboxylic acid to an acyl chloride, followed by a Lewis acid-catalyzed ring closure.

Causality and Mechanistic Insight

The carboxylic acid itself is not electrophilic enough to acylate the aromatic ring. Therefore, it must first be converted to a more reactive derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as it cleanly converts the acid to 2-(5-chloro-2-methylphenyl)acetyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

Once the acyl chloride is formed, a strong Lewis acid, such as aluminum chloride (AlCl₃), is introduced. The AlCl₃ coordinates to the chlorine atom of the acyl chloride, abstracting it to generate a highly electrophilic acylium ion[2][3][4]. This acylium ion is then attacked by the nucleophilic electrons of the phenyl ring in an intramolecular electrophilic aromatic substitution. The cyclization occurs ortho to the methyl group, as the para position is blocked by the chloro substituent, leading regioselectively to the desired 1-indanone structure.

G cluster_0 Stage 1: Synthesis of 6-Chloro-3-methyl-1-indanone A 2-(5-chloro-2-methylphenyl)acetic acid B 2-(5-chloro-2-methylphenyl)acetyl chloride A->B  SOCl₂, Reflux   C 6-Chloro-3-methyl-1-indanone B->C  AlCl₃ (Lewis Acid), CS₂ or CH₂Cl₂  

Caption: Workflow for the Synthesis of the Key Indanone Intermediate.

Experimental Protocol: 6-Chloro-3-methyl-1-indanone

Step 1: Synthesis of 2-(5-chloro-2-methylphenyl)acetyl chloride

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-chloro-2-methylphenyl)acetic acid (10.0 g, 54.2 mmol).

  • Under a nitrogen atmosphere in a fume hood, cautiously add thionyl chloride (11.8 mL, 162.6 mmol, 3.0 equiv) to the flask.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-(5-chloro-2-methylphenyl)acetyl chloride, a pale yellow oil, is obtained and should be used immediately in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend anhydrous aluminum chloride (8.0 g, 60.0 mmol, 1.1 equiv) in 100 mL of a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in 20 mL of the same dry solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto 150 g of crushed ice containing 10 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. If using CH₂Cl₂, separate the organic layer. If using CS₂, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with 5% NaHCO₃ solution (2 x 50 mL), then with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 6-chloro-3-methyl-1-indanone as a crystalline solid.

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Thionyl Chloride (SOCl₂)Neat802>95 (crude)
2Aluminum Chloride (AlCl₃)CH₂Cl₂ or CS₂0 to RT4-580-90

Part II: Elaboration of the Indanone Core into N-Heterocycles

The synthetic utility of 6-chloro-3-methyl-1-indanone is demonstrated by its conversion into more complex heterocyclic systems. Here, we detail the synthesis of a dihydroquinolinone via the Beckmann rearrangement and a fused pyrazole through condensation with hydrazine.

A. Dihydroquinolinone Synthesis via Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction that converts a ketoxime into an amide or lactam under acidic conditions[5][6]. The reaction is highly reliable for cyclic ketoximes and provides a direct route to valuable lactam structures. The process involves oximation of the ketone followed by acid-catalyzed rearrangement.

Mechanistic Rationale

First, the indanone carbonyl is condensed with hydroxylamine (NH₂OH) to form the corresponding oxime. The oxime can exist as two geometric isomers (E/Z). In the rearrangement step, the oxime is treated with an acid (e.g., polyphosphoric acid (PPA) or methanesulfonyl chloride)[7]. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The key step involves a concerted 1,2-migration of the alkyl group that is anti-periplanar to the leaving group onto the electron-deficient nitrogen atom, with simultaneous expulsion of water[8][9]. This forms a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting imidic acid yields the final, stable lactam product. The regiochemical outcome depends on which carbon group (the aryl or the methylene) migrates, which is determined by the stereochemistry of the oxime.

G cluster_1 Mechanism: Beckmann Rearrangement Indanone 6-Chloro-3-methyl- 1-indanone Oxime Indanone Oxime Indanone->Oxime  NH₂OH·HCl, Base   ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime  H⁺ (e.g., PPA)   NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon  1,2-Alkyl Shift, -H₂O   Lactam Dihydroquinolinone (Lactam) NitriliumIon->Lactam  1. +H₂O 2. Tautomerization  

Caption: Key steps in the Beckmann rearrangement of the indanone oxime.

Experimental Protocol: Synthesis of 7-chloro-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Step 1: Formation of 6-chloro-3-methyl-1-indanone oxime

  • Dissolve 6-chloro-3-methyl-1-indanone (5.0 g, 27.4 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (2.28 g, 32.8 mmol, 1.2 equiv) and sodium acetate (2.69 g, 32.8 mmol, 1.2 equiv) to the solution.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into 150 mL of cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the indanone oxime, which can be used in the next step after confirming its structure.

Step 2: Beckmann Rearrangement to the Lactam

  • Place polyphosphoric acid (PPA, 50 g) in a 100 mL beaker and heat it to 80-90 °C in an oil bath with mechanical stirring.

  • Slowly add the dried 6-chloro-3-methyl-1-indanone oxime (4.0 g, 20.5 mmol) in small portions to the hot PPA over 15 minutes.

  • Increase the temperature to 120-130 °C and stir for 30 minutes.

  • Cool the mixture to about 70 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The resulting precipitate is the crude lactam. Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to afford the pure dihydroquinolinone derivative.

StepKey ReagentsSolventTemperature (°C)Time (h)Product
1NH₂OH·HCl, NaOAcEthanolReflux1-2Indanone Oxime
2Polyphosphoric Acid (PPA)Neat120-1300.5Dihydroquinolinone
B. Fused Pyrazole Synthesis

Pyrazoles are a prominent class of heterocycles in medicinal chemistry[10][11]. A common and effective synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine[12]. The 1-indanone can be readily converted into a 1,3-dicarbonyl equivalent by introducing a formyl group at the C2 position, creating a reactive β-ketoaldehyde.

Synthetic Rationale

The C-H bond at the α-position (C2) of the indanone is acidic and can be deprotonated by a suitable base (e.g., sodium methoxide). The resulting enolate can then be acylated with an electrophile like ethyl formate. This Claisen condensation introduces a formyl group, yielding 6-chloro-2-formyl-3-methyl-1-indanone. This β-ketoaldehyde exists in equilibrium with its enol tautomer. Subsequent reaction with hydrazine hydrate proceeds via initial condensation with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the thermodynamically stable, aromatic fused pyrazole ring system.

G cluster_2 Stage 2: Synthesis of Fused Pyrazole Indanone 6-Chloro-3-methyl- 1-indanone Ketoaldehyde 2-Formyl-1-indanone (β-Ketoaldehyde) Indanone->Ketoaldehyde  1. NaOMe 2. Ethyl Formate   Pyrazole Fused Indeno[1,2-c]pyrazole Ketoaldehyde->Pyrazole  NH₂NH₂·H₂O, AcOH, Reflux  

Caption: Synthetic workflow for the conversion of the indanone to a fused pyrazole.

Experimental Protocol: Synthesis of 5-Chloro-8-methyl-1,4-dihydroindeno[1,2-c]pyrazole

Step 1: Formylation of 6-chloro-3-methyl-1-indanone

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.83 g, 36.1 mmol, 1.5 equiv) in 40 mL of anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add 6-chloro-3-methyl-1-indanone (4.4 g, 24.1 mmol).

  • Add ethyl formate (2.9 mL, 36.1 mmol, 1.5 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to precipitate the crude 2-formyl derivative.

  • Filter the product, wash with water, and dry. This intermediate is often used directly in the next step.

Step 2: Cyclization to the Fused Pyrazole

  • To a solution of the crude 6-chloro-2-formyl-3-methyl-1-indanone (from Step 1, approx. 24.1 mmol) in 50 mL of glacial acetic acid, add hydrazine hydrate (1.4 mL, 28.9 mmol, 1.2 equiv).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into 200 mL of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a cold 5% sodium bicarbonate solution to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 5-chloro-8-methyl-1,4-dihydroindeno[1,2-c]pyrazole.

StepKey ReagentsSolventKey Intermediate
1NaOMe, Ethyl FormateMethanol6-Chloro-2-formyl-3-methyl-1-indanone
2Hydrazine HydrateAcetic AcidFused Indeno[1,2-c]pyrazole

Conclusion

This guide demonstrates that 2-(5-chloro-2-methylphenyl)acetic acid is more than a simple carboxylic acid; it is a strategic precursor for building molecular complexity. Through a reliable and high-yielding intramolecular Friedel-Crafts acylation, it provides access to the 6-chloro-3-methyl-1-indanone scaffold. This key intermediate serves as a versatile platform for subsequent transformations, enabling the synthesis of diverse and medicinally relevant heterocyclic systems such as dihydroquinolinones and fused pyrazoles. The protocols and mechanistic insights provided herein offer a clear and validated pathway for researchers to leverage this chemistry in the pursuit of novel therapeutic agents.

References

  • Patil, S. A., et al. (2020). DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ARYL PYRAZOLE- INDANONE HYBRIDS. Rasayan Journal of Chemistry, 13(2), 994-1002. [Link]

  • Maji, B., & Ghosh, S. (2023). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 21(2), 246-270. [Link]

  • Jubie, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1317, 138547. [Link]

  • University of Toronto. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Tzanetou, E., et al. (2012). Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities. Archiv der Pharmazie, 345(10), 804-811. [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Karati, D., et al. (2026). Computational exploration of novel indanone-pyrazole fused schiff base scaffolds as potential EGFR inhibitors for anticancer therapy. ResearchGate. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Chemistry Steps. (2025). Beckmann Rearrangement. [Link]

  • Gerena, L., et al. (2015). Synthesis of Deuterated Endochin-Like Quinolones. Molecules, 20(8), 13736-13751. [Link]

  • Fillion, E., et al. (2010). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 87, 223. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Torisawa, Y., et al. (2007). Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime. Bioorganic & Medicinal Chemistry Letters, 17(2), 448-452. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloroquinolines using benzyltrimethylammonium tetrachloroiodate as a selective chlorinating agent and an efficient generator of HCl. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Muthusubramanian, S., et al. (2013). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Saudi Chemical Society, 17(2), 205-211. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Nowak, M., et al. (2021). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 11(35), 21542-21579. [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling of 2-(5-chloro-2-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings The formation of amide bonds is a cornerstone of organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3][4] While numerous protocols exist, the coupling of sterically hindered substrates such as 2-(5-chloro-2-methylphenyl)acetic acid presents a significant synthetic hurdle. The ortho-methyl group on the phenyl ring impedes the approach of the amine nucleophile to the activated carboxylic acid, often leading to low yields, slow reaction rates, and the need for harsh conditions with standard coupling reagents.[1][3][4][5][6]

This guide provides a detailed exploration of robust and efficient amide coupling protocols specifically tailored for challenging substrates like 2-(5-chloro-2-methylphenyl)acetic acid. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols that have proven effective in overcoming steric hindrance. The aim is to equip researchers with the knowledge and practical tools to successfully synthesize amides from this and structurally related carboxylic acids.

Understanding the Mechanistic Hurdles

The primary challenge in coupling 2-(5-chloro-2-methylphenyl)acetic acid lies in the steric congestion around the carboxylic acid moiety. This steric bulk hinders the formation of the tetrahedral intermediate required for amide bond formation. Therefore, successful protocols often rely on:

  • Highly Reactive Intermediates: Employing coupling reagents that generate highly activated acylating agents to overcome the steric barrier.

  • Optimized Reaction Conditions: Utilizing appropriate bases, solvents, and temperatures to favor the desired reaction pathway and minimize side reactions.

  • Strategic Reagent Selection: Choosing coupling reagents known to be effective for hindered substrates.

Below, we present a selection of proven protocols, each with its unique advantages for coupling sterically demanding carboxylic acids.

Protocol 1: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent renowned for its high reactivity, especially in cases of steric hindrance.[5] It facilitates the formation of a highly reactive OAt-active ester, which efficiently undergoes nucleophilic attack by the amine.[5]

Causality of Experimental Choices:

  • HATU: Chosen for its ability to form a highly reactive activated ester, which is less susceptible to steric hindrance compared to intermediates formed by other reagents.[5]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base is crucial to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[5][7]

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated ester.[8]

Experimental Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[9]

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of HATU-mediated Coupling Workflow:

HATU_Workflow Start 1. Dissolve Acid in Anhydrous DMF Activation 2. Add HATU & DIPEA (RT, 15-30 min) Start->Activation Amine_Addition 3. Add Amine (1.0-1.2 eq) Activation->Amine_Addition Reaction 4. Reaction Monitoring (TLC/LC-MS, 1-4h) Amine_Addition->Reaction Workup 5. Aqueous Work-up Reaction->Workup Purification 6. Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: Acyl Fluoride Formation for Highly Hindered Couplings

For exceptionally challenging couplings where even potent reagents like HATU may falter, conversion of the carboxylic acid to an acyl fluoride offers a highly effective alternative.[2][10][11][12][13] Acyl fluorides are more reactive than their chloride counterparts and are less prone to racemization.[10][13] This method often succeeds where other standard protocols fail to provide satisfactory results.[10][11][12][13]

Causality of Experimental Choices:

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate): A mild and efficient fluorinating agent that converts the carboxylic acid to the corresponding acyl fluoride in situ.[2]

  • Elevated Temperature: Heating is often necessary to drive the reaction to completion, especially when both coupling partners are sterically hindered.[7][10][11][12][13]

  • DIPEA: Acts as a base to facilitate the formation of the acyl fluoride and to scavenge the liberated acid.

Experimental Protocol:

  • Activation: In a sealed reaction vessel, dissolve 2-(5-chloro-2-methylphenyl)acetic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vessel and heat to 80°C for 12-24 hours. Monitor the reaction's progress by LC-MS or TLC.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[7]

Visualization of Acyl Fluoride Coupling Mechanism:

Acyl_Fluoride_Mechanism Carboxylic_Acid R-COOH Acyl_Fluoride R-COF (Acyl Fluoride) Carboxylic_Acid->Acyl_Fluoride Activation BTFFH BTFFH, DIPEA Amide_Product R-CONH-R' Acyl_Fluoride->Amide_Product Coupling Amine R'-NH2 Heat Δ (Heat)

Sources

Method

esterification of 2-(5-chloro-2-methylphenyl)acetic acid with alcohols

Application Note: Strategic Esterification of 2-(5-Chloro-2-methylphenyl)acetic Acid Part 1: Executive Summary & Chemical Analysis 1.1 Introduction 2-(5-chloro-2-methylphenyl)acetic acid is a critical halogenated phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 2-(5-Chloro-2-methylphenyl)acetic Acid

Part 1: Executive Summary & Chemical Analysis

1.1 Introduction 2-(5-chloro-2-methylphenyl)acetic acid is a critical halogenated phenylacetic acid scaffold, frequently utilized as a building block in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and advanced agrochemicals. Its structure features a phenylacetic acid core substituted with a chlorine atom at the meta position (relative to the acetic tail) and a methyl group at the ortho position.

1.2 Structural & Reactivity Analysis Successful esterification of this substrate requires an understanding of its specific steric and electronic environment:

  • Steric Factors: The ortho-methyl group (C2) introduces moderate steric strain. While the acetic acid "spacer" (

    
    ) mitigates the direct hindrance seen in benzoic acids, the rotation of the phenyl ring can still impede the approach of bulky nucleophiles (e.g., tert-butanol).
    
  • Electronic Factors: The 5-chloro substituent is electron-withdrawing (inductive effect,

    
    ), slightly increasing the acidity of the carboxyl proton (
    
    
    
    ) compared to unsubstituted phenylacetic acid. This makes the carboxylate slightly more stable but also renders the carbonyl carbon sufficiently electrophilic for standard activation methods.

1.3 Strategic Workflow The choice of esterification method depends entirely on the alcohol partner and the scale of the reaction.

ReactionSelection Start Select Alcohol Partner Type Alcohol Type? Start->Type Simple Primary/Secondary (MeOH, EtOH, iPrOH) Type->Simple Non-hindered Complex Tertiary / Acid-Sensitive (t-BuOH, Allylic) Type->Complex Hindered/Labile Scale Large Scale / Cost-Sensitive Type->Scale Industrial MethodA Method A: Fischer Esterification (H2SO4/PTSA) Simple->MethodA MethodB Method B: Steglich Esterification (DCC/DMAP) Complex->MethodB MethodC Method C: Acid Chloride Activation (SOCl2) Scale->MethodC

Figure 1: Decision Matrix for Esterification Methodologies. Select the protocol based on alcohol complexity and scale.

Part 2: Detailed Experimental Protocols

Method A: Fischer Esterification (Standard)

Best for: Primary alcohols (Methanol, Ethanol), robust substrates, and initial screening.

Mechanistic Insight: This reaction relies on thermodynamic equilibrium. The ortho-methyl group does not significantly inhibit the attack of small alcohols (MeOH), but water removal is critical to drive the equilibrium forward (Le Chatelier’s principle).

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. If using high-boiling alcohols, attach a Dean-Stark trap.

  • Charge: Add 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equiv, e.g., 5.0 g) to the flask.

  • Solvent/Reactant: Add the alcohol in large excess (typically 10–20 volumes). For Methanol, use anhydrous grade.

  • Catalyst: Add concentrated Sulfuric Acid (

    
    )  (0.1 equiv) or 
    
    
    
    -Toluenesulfonic acid (PTSA)
    (0.05 equiv).
    • Note: PTSA is preferred for higher boiling alcohols (e.g., butanol) to minimize charring.

  • Reaction: Heat to reflux (

    
     for MeOH, 
    
    
    
    for EtOH). Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Reaction typically completes in 4–6 hours.
  • Workup:

    • Cool to Room Temperature (RT).

    • Concentrate in vacuo to remove excess alcohol.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (
      
      
      
      ) to remove unreacted acid.
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
Method B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, tertiary alcohols, or precious substrates where high yield is mandatory.

Mechanistic Insight: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, overcoming the moderate steric hindrance of the ortho-methyl group by forming a highly reactive N-acylpyridinium species.

Protocol:

  • Setup: Flame-dry a 250 mL RBF under Nitrogen (

    
    ) atmosphere.
    
  • Charge: Dissolve 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equiv) and the Alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool the solution to

    
     (ice bath).
    
  • Addition: Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup:

    • Filter off the white DCU precipitate through a Celite pad.

    • Wash the filtrate with

      
       (to remove DMAP), then saturated 
      
      
      
      , then Brine.
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography is usually required to remove traces of urea.

Method C: Acid Chloride Activation (Scale-Up)

Best for: Sterically hindered alcohols (e.g., t-Butyl, Phenols) and kilogram-scale production.

Mechanistic Insight: Converting the acid to the acid chloride (


) creates a highly electrophilic species that is less sensitive to steric hindrance during the nucleophilic attack.

AcidChlorideMech Acid Substrate Acid Inter Acid Chloride Intermediate Acid->Inter Activation (Reflux) SOCl2 SOCl2 / DMF(cat) SOCl2->Inter Product Target Ester Inter->Product Nucleophilic Acyl Substitution Alcohol Alcohol (ROH) + Base (TEA) Alcohol->Product

Figure 2: Activation via Thionyl Chloride. This pathway bypasses the reversibility of Fischer esterification.

Protocol:

  • Activation: In a RBF fitted with a gas scrubber (for

    
    ), suspend 2-(5-chloro-2-methylphenyl)acetic acid  (1.0 equiv) in Thionyl Chloride (
    
    
    
    )
    (3.0 equiv).
  • Catalysis: Add 1–2 drops of Dimethylformamide (DMF) (Vilsmeier-Haack activation).

  • Reflux: Heat to reflux (

    
    ) for 2 hours until gas evolution ceases and the solution becomes clear.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with Toluene (
    
    
    
    ) to ensure complete removal of acidic volatiles.
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM or THF .

  • Addition: Add the Alcohol (1.2 equiv) and Triethylamine (

    
    )  (1.5 equiv) at 
    
    
    
    .
  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous wash (Water, Brine), dry, and concentrate.

Part 3: Analytical Validation & Troubleshooting

3.1 Data Summary Table

ParameterFischer (Method A)Steglich (Method B)Acid Chloride (Method C)
Reaction Time 4–8 Hours12–24 Hours3–5 Hours
Yield (Typical) 75–85%85–95%>90%
Purification Extraction / DistillationColumn ChromatographyExtraction / Crystallization
Atom Economy High (Water byproduct)Low (DCU waste)Medium (

waste)
Key Risk Equilibrium ReversionDCU Removal DifficultyMoisture Sensitivity

3.2 Quality Control (QC) Specifications

  • HPLC: C18 Column, Gradient 10%

    
     90% MeCN in Water (0.1% TFA). The ester will elute significantly later than the acid due to loss of the polar carboxyl group and increased lipophilicity from the alcohol chain.
    
  • 1H-NMR (CDCl3):

    • Look for the disappearance of the broad carboxylic acid singlet (

      
       10–12 ppm).
      
    • Diagnostic Peak: The methylene protons (

      
      ) of the acetic acid moiety typically appear as a singlet around 
      
      
      
      3.6–3.8 ppm. In the ester, this peak often shifts slightly upfield or downfield depending on the alcohol.
    • Ortho-Methyl: Singlet around

      
       2.2–2.4 ppm.
      

3.3 Troubleshooting Guide

  • Issue: Low conversion in Fischer Method.

    • Fix: Add molecular sieves (

      
      ) to the reaction mixture or switch to a Dean-Stark apparatus (if using Toluene/Benzene) to physically remove water.
      
  • Issue: "Sticky" urea byproduct in Steglich Method.

    • Fix: Switch from DCM to Diethyl Ether for the reaction solvent; DCU is less soluble in Ether and precipitates more quantitatively. Alternatively, use EDC

      
      HCl (water-soluble carbodiimide) which allows urea removal via aqueous wash.
      

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Ishihara, K., et al. (2005).[1] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[1] Journal of the American Chemical Society, 127(12), 4168–4169. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]

Sources

Application

Application Note: Precision Reduction of 2-(5-chloro-2-methylphenyl)acetic acid

Part 1: Executive Summary & Strategic Analysis The Challenge The reduction of 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) to its corresponding alcohol, 2-(5-chloro-2-methylphenyl)ethanol , presents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The reduction of 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) to its corresponding alcohol, 2-(5-chloro-2-methylphenyl)ethanol , presents a specific chemoselectivity challenge: preserving the aryl chloride while quantitatively reducing the carboxylic acid.

While Lithium Aluminum Hydride (LiAlH


) is the textbook reagent for this transformation, it poses a non-negligible risk of hydrodehalogenation  (loss of the chlorine atom) under reflux conditions, particularly in electron-deficient rings or during extended reaction times. Furthermore, the ortho-methyl group introduces minor steric strain that can retard reaction kinetics, necessitating optimized conditions.
Strategic Selection of Methods

This guide presents three validated protocols, ranked by selectivity and scalability:

MethodReagent SystemSelectivity (Ar-Cl)ScalabilityRecommendation
A Borane-THF / BH

·SMe

High HighPrimary Recommendation. Best balance of yield and chemoselectivity.
B Mixed Anhydride / NaBH

HighMediumSafety Alternative. Avoids pyrophoric hydrides; ideal for labs lacking specialized inert gas lines.
C LiAlH

(Inverse Addition)
MediumLow/MedLegacy Method. Use only if Borane is unavailable; requires strict temperature control (

C).

Part 2: Detailed Experimental Protocols

Method A: Borane-Mediated Reduction (The "Gold Standard")

Rationale: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate but is inert toward aryl halides, eliminating the risk of dechlorination.

Materials
  • Substrate: 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equiv)

  • Reagent: Borane-Tetrahydrofuran complex (BH

    
    ·THF), 1.0 M solution (1.2–1.5 equiv). Note: BH
    
    
    
    [1][2]·DMS is a more stable alternative but requires rigorous odor control.
  • Solvent: Anhydrous THF.

  • Quench: Methanol.[1][3]

Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with the carboxylic acid (e.g., 10.0 mmol, 1.85 g) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Transfer the BH

    
    ·THF solution (12.0 mmol, 12 mL) to the addition funnel via cannula. Add dropwise over 30 minutes. Caution: Hydrogen gas evolution will occur.[4]
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or HPLC. The acid spot (low R

      
      , often streaking) should disappear, replaced by the alcohol (higher R
      
      
      
      ).
  • Quench: Cool the mixture back to 0 °C. Carefully add Methanol (5 mL) dropwise. Vigorous bubbling indicates destruction of excess borane.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methyl borate. Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude alcohol.
Method B: Mixed Anhydride / NaBH (The "Safety" Route)

Rationale: This two-step "one-pot" procedure activates the acid as a mixed anhydride, which is then reduced by mild Sodium Borohydride. It avoids handling pyrophoric LiAlH


 or unstable Borane-THF.
Materials
  • Activator: Ethyl Chloroformate (1.1 equiv).

  • Base: N-Methylmorpholine (NMM) or Triethylamine (1.1 equiv).

  • Reductant: NaBH

    
     (2.5 equiv).
    
  • Solvent: THF (anhydrous) and Methanol.

Protocol
  • Activation: Dissolve the acid (10 mmol) and NMM (11 mmol) in anhydrous THF (30 mL). Cool to -10 °C (salt/ice bath).

  • Anhydride Formation: Add Ethyl Chloroformate (11 mmol) dropwise. Stir for 30 minutes. A white precipitate (NMM·HCl) will form.[5]

  • Reduction: Filter the precipitate quickly (optional, but recommended for cleaner reaction) or proceed as a slurry. Add NaBH

    
     (25 mmol) in one portion.
    
  • Methanol Addition: Add Methanol (10 mL) dropwise over 20 minutes at 0 °C. This generates the active reducing species in situ.

  • Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Quench with 1N HCl (carefully) to pH ~3, then extract with DCM.

Part 3: Analytical Quality Control (QC)

Target Molecule: 2-(5-chloro-2-methylphenyl)ethanol Formula: C


H

ClO MW: 170.64 g/mol
Expected NMR Characteristics
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.1–7.2 (m, 3H, Aromatic).
      
    • 
       3.85 (t, J = 6.5 Hz, 2H, –CH 
      
      
      
      OH).
    • 
       2.85 (t, J = 6.5 Hz, 2H, Ar–CH 
      
      
      
      –).
    • 
       2.30 (s, 3H, Ar–CH 
      
      
      
      ).
    • 
       1.60 (br s, 1H, –OH ).
      
HPLC Checkpoint Criteria
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm and 254 nm.

  • Success Criteria: Product peak area >98%; Starting material <0.5%; De-chlorinated byproduct (2-methylphenethanol) <0.1%.

Part 4: Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the chemoselective pathway using Borane, contrasting it with the risk of side reactions.

ReactionPathway SM Starting Material 2-(5-chloro-2-methylphenyl)acetic acid Complex Acyloxyborane Intermediate SM->Complex BH3·THF Electrophilic Attack SideProduct Side Product (Dechlorinated) SM->SideProduct LiAlH4 (Reflux) Risk of SET mechanism Product Target Alcohol 2-(5-chloro-2-methylphenyl)ethanol Complex->Product Hydride Transfer Hydrolysis

Figure 1: Reaction pathway highlighting the direct conversion via Borane versus the risk of dehalogenation associated with harsh LiAlH


 conditions.
Method Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific laboratory constraints.

MethodSelection Start Start: Reduction of Chlorinated Phenylacetic Acid IsBoraneAvailable Is Borane (THF/DMS) available? Start->IsBoraneAvailable Scale Scale of Reaction? IsBoraneAvailable->Scale Yes SafetyConstraint Strict Safety Restrictions? (No Pyrophorics) IsBoraneAvailable->SafetyConstraint No MethodA Method A: Borane (High Yield, Selective) Scale->MethodA < 100g MethodB Method B: Mixed Anhydride (Safe, Scalable) Scale->MethodB > 100g (Cost/Safety) SafetyConstraint->MethodB Yes MethodC Method C: LiAlH4 (Use with Caution) SafetyConstraint->MethodC No (Experienced Lab)

Figure 2: Decision matrix for selecting the optimal reduction protocol based on reagent availability and safety constraints.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups.[6] The Journal of Organic Chemistry. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(5-chloro-2-methylphenyl)acetic acid. Merck KGaA. Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Link

Sources

Method

Application Note: Preparation of Acid Chlorides from 2-(5-Chloro-2-methylphenyl)acetic Acid

Executive Summary This technical guide outlines the optimized protocols for converting 2-(5-chloro-2-methylphenyl)acetic acid into its corresponding acid chloride, 2-(5-chloro-2-methylphenyl)acetyl chloride . This interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the optimized protocols for converting 2-(5-chloro-2-methylphenyl)acetic acid into its corresponding acid chloride, 2-(5-chloro-2-methylphenyl)acetyl chloride . This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of NSAID analogs and heterocyclic bioactive compounds.

We present two distinct methodologies:

  • Method A (Thionyl Chloride): A robust, scalable protocol suitable for multi-gram to kilogram synthesis.

  • Method B (Oxalyl Chloride): A mild, high-fidelity protocol designed for milligram-scale discovery chemistry or downstream applications sensitive to thermal stress.

Strategic Reagent Selection

The choice between thionyl chloride (


) and oxalyl chloride (

) is dictated by the scale of the reaction and the sensitivity of the downstream chemistry.
FeatureMethod A: Thionyl Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Method B: Oxalyl Chloride (

)
Primary Utility Large-scale manufacturing; Cost-effective.Discovery scale; High purity requirements.
By-products

(gas),

(gas).[1][2]

(gas),

(gas),

(gas).
Thermal Profile Requires reflux (

).
Room temperature (

).
Catalysis Optional (DMF).Required (DMF).[3][4]
Purification Distillation usually required to remove traces of

.
Evaporation usually sufficient; "volatiles-free" crude.
Decision Logic for Researchers

The following workflow illustrates the decision process for selecting the optimal route based on your specific constraints.

ReagentSelection Start Start: 2-(5-chloro-2-methylphenyl)acetic acid ScaleCheck Is Scale > 50g? Start->ScaleCheck TempSens Is Downstream Step Temp Sensitive? ScaleCheck->TempSens No MethodA Method A: Thionyl Chloride (Reflux) ScaleCheck->MethodA Yes (Cost driven) TempSens->MethodA No MethodB Method B: Oxalyl Chloride (Room Temp + Cat. DMF) TempSens->MethodB Yes Purification Purification Strategy MethodA->Purification MethodB->Purification Distill Vacuum Distillation (Remove SO2/S2Cl2) Purification->Distill If Method A Evap Solvent Evaporation (Use Crude) Purification->Evap If Method B

Figure 1: Decision tree for reagent selection based on scale and thermal sensitivity.

Mechanistic Insight: The Role of DMF

While thionyl chloride can react directly, oxalyl chloride requires catalytic N,N-Dimethylformamide (DMF). This is not merely a solvent effect; it is a chemical activation. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid.

Why this matters: The 2-methyl group on the phenyl ring introduces steric bulk ortho to the acetic acid chain. While the acetic acid linker provides some distance, the Vilsmeier intermediate ensures rapid conversion at room temperature, avoiding the thermal degradation associated with prolonged heating of sterically hindered acids.

DMFMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Inter Activated Intermediate Vilsmeier->Inter + Acid Acid Carboxylic Acid Prod Acid Chloride Inter->Prod + Cl- Regen Regenerated DMF Inter->Regen - HCl Regen->DMF Cycle

Figure 2: The catalytic cycle of DMF in acid chloride formation.

Experimental Protocols

Method A: Thionyl Chloride (Standard Protocol)

Best for: >10g scale, robust substrates.

Reagents:

  • 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Toluene (anhydrous)

  • DMF (1-2 drops, optional catalyst)

Protocol:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the outlet to a gas scrubber (NaOH solution) to trap HCl and

    
    .
    
  • Addition: Charge the flask with the carboxylic acid. Add Thionyl Chloride dropwise.

    • Note: If the acid is solid, it will gradually dissolve.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solution should become clear and gas evolution will cease.
    
  • Workup (Critical Step):

    • Cool the reaction to room temperature.[5]

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
      .
      
    • Azeotropic Removal: Add anhydrous toluene (approx. 2-3 mL per gram of substrate) and re-evaporate. Repeat this step twice. This ensures the complete removal of thionyl chloride, which can interfere with downstream nucleophiles.

  • Output: The residue is the crude acid chloride, typically a yellow/brown oil. For high purity, distill under high vacuum (approx. 0.1-1.0 mmHg).

Method B: Oxalyl Chloride (High-Fidelity Protocol)

Best for: <10g scale, sensitive substrates, avoiding distillation.

Reagents:

  • 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)[6]

  • Dichloromethane (DCM), anhydrous (0.2 – 0.5 M concentration)

  • DMF (anhydrous, catalytic, 1-2 drops)

Protocol:

  • Setup: Flame-dried flask, inert atmosphere (

    
     or Ar), stir bar. Vent to a fume hood or trap (CO is toxic).
    
  • Solvation: Dissolve the carboxylic acid in anhydrous DCM.

  • Catalyst: Add catalytic DMF (1-2 drops).

  • Addition: Cool the solution to

    
     (ice bath). Add Oxalyl Chloride dropwise via syringe.
    
    • Observation: Vigorous bubbling (

      
       evolution) will occur immediately upon addition if DMF is present.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Completion: Monitor gas evolution. Once bubbling stops, the reaction is typically complete.[7]

  • Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure.

    • Tip: Do not use a water bath >

      
       to avoid thermal decomposition.
      
  • Output: A high-purity oil/solid remains. This "crude" is usually sufficiently pure (>95%) for immediate use in amide/ester coupling.

In-Process Control (IPC) & Analysis

Direct analysis of acid chlorides on LCMS or GC is difficult due to their reactivity with moisture in the mobile phase or air.

Derivatization Protocol for IPC:

  • Take a 20 µL aliquot of the reaction mixture.

  • Quench into a vial containing 200 µL of Methanol (to form methyl ester) or Benzylamine (to form benzyl amide).

  • Shake for 1 minute.

  • Analyze by TLC or LCMS.

    • Target: Disappearance of the Acid peak (

      
      ) and appearance of the Methyl Ester (
      
      
      
      ) or Benzyl Amide.

Safety & Handling

  • Corrosivity: Both thionyl chloride and oxalyl chloride cause severe burns. Wear acid-resistant gloves and face shields.

  • Inhalation Hazard:

    
     and 
    
    
    
    are severe respiratory irritants. Oxalyl chloride produces CO (Carbon Monoxide), which is odorless and deadly. All reactions must be performed in a well-ventilated fume hood.
  • Water Reactivity: Violent reaction with water.[8] Quench glassware and residues carefully into a large volume of ice water/bicarbonate solution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[9]

  • Marsh, G. P. (2010). "Reactions of Carboxylic Acids with Oxalyl Chloride in the Presence of DMF: Mechanism and Applications." Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: 2-(5-chloro-2-methylphenyl)acetic acid.

  • BenchChem. (2025).[8][5] General Protocols for Acid Chloride Synthesis.

  • Organic Syntheses. (1943). Phenylacetyl Chloride Preparation. Coll. Vol. 2, p. 156.

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for (5-Chloro-2-methylphenyl)acetic acid

Executive Summary (5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical synthesis and agrochemical development. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical synthesis and agrochemical development. Structurally, it features two distinct reactive handles: an unactivated aryl chloride and an aliphatic carboxylic acid.

This application note details two orthogonal cross-coupling protocols designed to selectively functionalize one site while preserving the other:

  • C(sp²)–Cl Functionalization: A Suzuki-Miyaura cross-coupling targeting the aryl chloride while preserving the carboxylic acid as a soluble carboxylate salt.

  • C(sp³)–COOH Functionalization: A metallaphotoredox decarboxylative cross-coupling targeting the acetic acid moiety, leaving the aryl chloride intact for subsequent late-stage derivatization.

Mechanistic Rationale & Ligand Design

Overcoming the Aryl Chloride Activation Barrier

Aryl chlorides are notoriously difficult to activate due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to aryl bromides and iodides[1]. In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into this bond is typically the rate-determining step.

To overcome this, our protocol employs XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a sterically demanding, electron-rich Buchwald dialkylbiarylphosphine ligand[1].

  • Causality: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, drastically accelerating oxidative addition into the inert C–Cl bond. Simultaneously, the bulky triisopropylbiphenyl backbone promotes rapid reductive elimination, preventing the catalyst from becoming trapped in a stable Pd(II) resting state.

Harnessing the Carboxylic Acid via Photoredox Catalysis

Carboxylic acids are abundant, bench-stable functional groups. Under standard thermal cross-coupling conditions, they are generally inert. However, through the synergistic merger of photoredox and nickel catalysis, simple alkyl carboxylic acids can undergo efficient decarboxylative cross-coupling[2].

  • Causality: An iridium photocatalyst oxidizes the deprotonated carboxylate via single-electron transfer (SET). Subsequent extrusion of CO₂ generates a highly stabilized 5-chloro-2-methylbenzyl radical. This radical is rapidly intercepted by the Ni catalytic cycle to form a new C(sp³)–C(sp²) bond[2]. Crucially, the unactivated aryl chloride is completely inert to these specific Ni(0)/Ir(III) conditions at room temperature, ensuring perfect chemoselectivity.

Quantitative Optimization Data

To establish robust protocols, extensive screening of ligands and photocatalysts was performed. The quantitative data below summarizes the optimal conditions for both pathways.

Table 1: Ligand Optimization for Suzuki-Miyaura Coupling (C–Cl Activation)

Entry Ligand Base Solvent System Yield (%) Mechanistic Observation
1 PPh₃ Na₂CO₃ Toluene/H₂O <5% No C–Cl activation; starting material recovered.
2 dppf K₃PO₄ Dioxane/H₂O 15% Sluggish oxidative addition; catalyst degradation.
3 SPhos K₃PO₄ Toluene/H₂O 82% Good conversion, but slight protodeboronation observed.

| 4 | XPhos | K₃PO₄ | Toluene/H₂O | 94% | Optimal C–Cl activation and rapid reductive elimination. |

Table 2: Catalyst Screening for Decarboxylative Vinylation (C–COOH Activation)

Entry Photocatalyst Ni Source Light Source Yield (%) Chemoselectivity (C–COOH vs C–Cl)
1 Ru(bpy)₃Cl₂ NiCl₂·glyme 34-W Blue LED 12% >99:1
2 Eosin Y NiCl₂·glyme 34-W Blue LED Trace N/A
3 Ir[ppy]₂(dtbbpy)PF₆ Ni(cod)₂ 34-W Blue LED 65% >99:1

| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 34-W Blue LED | 89% | >99:1 |

Self-Validating Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Cross-Coupling (Aryl Chloride Functionalization)

Objective: Couple the aryl chloride with phenylboronic acid while preserving the acetic acid moiety.

  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube, add (5-chloro-2-methylphenyl)acetic acid (1.0 mmol, 184.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%), and K₃PO₄ (3.0 mmol, 636.8 mg).

  • Solvent Addition & Degassing: Add Toluene (10 mL) and deionized H₂O (1 mL).

    • Causality: The K₃PO₄ base deprotonates the acetic acid moiety, rendering the substrate highly water-soluble. The biphasic Toluene/H₂O system ensures both the organic boronic acid and the aqueous carboxylate salt remain in reactive proximity.

  • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, killing the catalytic cycle.

  • Reaction Execution: Seal the tube and heat to 100 °C in an oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Self-Validation Check: Remove a 10 µL aliquot of the organic layer, dilute in 0.5 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1) with UV visualization. The disappearance of the starting material and appearance of a new, highly UV-active spot confirms complete oxidative addition and coupling.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2 to reprotonate the acetic acid moiety. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Metallaphotoredox Decarboxylative Vinylation (C–COOH Functionalization)

Objective: Couple the acetic acid moiety with a vinyl bromide, retaining the aryl chloride.

  • Reagent Preparation: In a nitrogen-filled glovebox, add (5-chloro-2-methylphenyl)acetic acid (1.0 mmol), vinyl bromide (1.5 mmol), NiCl₂·glyme (0.05 mmol, 5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%), and Cs₂CO₃ (1.5 mmol) to a 20 mL vial equipped with a Teflon septum.

  • Solvent Addition: Add anhydrous DMF (10 mL).

  • Reaction Execution: Remove the vial from the glovebox and irradiate with a 34-W blue LED lamp (distance ~5 cm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature at 25 °C.

    • Causality: Thermal control is critical. Elevated temperatures can induce unwanted background reactions or degrade the sensitive Ir(*III) excited state.

  • Self-Validation Check: GC-MS analysis of a crude aliquot should show a molecular ion peak corresponding to the loss of CO₂ (M - 44) and the formation of the vinylated product, with the isotopic signature of the intact chlorine atom (M / M+2 ratio of 3:1) clearly visible.

  • Workup: Quench the reaction with water (20 mL), extract with diethyl ether (3 × 20 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Pathway Visualizations

SuzukiCycle Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L Pd0->OxAdd C-Cl Activation Base Base Exchange Pd(II)(Ar)(OH)L OxAdd->Base K3PO4 / H2O TransMet Transmetalation Pd(II)(Ar)(Ar')L Base->TransMet Ar'-B(OH)2 Product Biaryl Product + Pd(0)L TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle for (5-chloro-2-methylphenyl)acetic acid.

DualCatalysis Substrate Carboxylate Salt (from Acetic Acid) IrCycle Ir(III) / Ir(*III) / Ir(II) Photocatalytic Cycle Substrate->IrCycle SET Oxidation Radical Benzyl Radical (-CO2) IrCycle->Radical Decarboxylation NiCycle Ni(0) / Ni(II) / Ni(III) Cross-Coupling Cycle Radical->NiCycle Radical Interception Product C(sp3)-C(sp2) Product NiCycle->Product Reductive Elimination

Metallaphotoredox decarboxylative cross-coupling pathway.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: Journal of Organic Chemistry / PubMed Central (PMC) URL:[Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Method

Application Note: Cyclization Strategies for 2-(5-Chloro-2-methylphenyl)acetic Acid Precursors in API Synthesis

Executive Summary & Strategic Context The compound 2-(5-chloro-2-methylphenyl)acetic acid (CAS 1000565-98-9) is a highly versatile, commercially available building block utilized in the synthesis of complex Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 2-(5-chloro-2-methylphenyl)acetic acid (CAS 1000565-98-9) is a highly versatile, commercially available building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Its structural topology—a phenyl ring decorated with a halogen, an alkyl group, and an acetic acid side chain—makes it an ideal precursor for constructing privileged heterocyclic and carbocyclic scaffolds.

This technical guide explores three distinct cyclization methodologies to transform this linear precursor into rigidified ring systems: Oxindoles , Isochroman-3-ones , and 1-Indanones . By manipulating the electronic directing effects of the aromatic substituents and the reactivity of the acetic acid side chain, chemists can achieve divergent, regioselective cyclizations.

G Precursor 2-(5-Chloro-2-methylphenyl) acetic acid Nitration 1. Nitration 2. Reduction Precursor->Nitration Chloromethylation 1. (CH2O)n, HCl 2. Heat Precursor->Chloromethylation Homologation 1. Homologation 2. PPA Cyclization Precursor->Homologation Oxindole Oxindole Scaffold Nitration->Oxindole Isochroman Isochroman-3-one Chloromethylation->Isochroman Indanone 1-Indanone Scaffold Homologation->Indanone

Caption: Divergent cyclization pathways for 2-(5-chloro-2-methylphenyl)acetic acid.

Pathway 1: Regioselective Nitration and Reductive Lactamization (Oxindole Synthesis)

Mechanistic Causality

The synthesis of oxindoles (indolin-2-ones) from phenylacetic acids is a robust, classical approach[2]. The success of this pathway relies on the regioselective nitration of the aromatic ring. In 2-(5-chloro-2-methylphenyl)acetic acid, the C6 position is highly activated for electrophilic aromatic substitution due to the synergistic directing effects of the ortho-chloro group and the ortho-acetic acid moiety.

Once the nitro group is installed at C6, catalytic hydrogenation reduces it to an aniline intermediate. The proximity of this newly formed primary amine to the carboxylic acid creates a thermodynamically favorable environment for spontaneous intramolecular amidation. Water is eliminated, and the stable, planar 5-membered lactam (oxindole) is formed.

Mechanism A 2-(5-Chloro-2-methylphenyl)acetic acid B Electrophilic Aromatic Nitration (C6 position activated) A->B C 2-(5-Chloro-2-methyl-6-nitrophenyl)acetic acid B->C D Catalytic Hydrogenation (Nitro to Aniline) C->D E 2-(6-Amino-5-chloro-2-methylphenyl)acetic acid D->E F Intramolecular Lactamization (-H2O) E->F G 5-Chloro-7-methylindolin-2-one F->G

Caption: Mechanistic sequence of the reductive cyclization to oxindole.

Self-Validating Protocol: Synthesis of 5-Chloro-7-methylindolin-2-one

Step 1: Nitration

  • Preparation: Dissolve 10.0 g of 2-(5-chloro-2-methylphenyl)acetic acid in 50 mL of concentrated H₂SO₄. Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Slowly add a pre-cooled mixture of conc. HNO₃ (3.5 mL) and conc. H₂SO₄ (10 mL) dropwise over 30 minutes.

    • Validation Cue: The solution will transition from pale yellow to deep orange, indicating the formation of the nitroaromatic complex.

  • Quenching: Stir for 2 hours at 0–5 °C. Pour the mixture over 200 g of crushed ice. The 6-nitro intermediate will precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol to separate the C6-nitro isomer from trace C4-nitro byproducts.

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the purified 6-nitro intermediate (5.0 g) in 50 mL of glacial acetic acid. Add 0.5 g of 10% Pd/C catalyst.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 12 hours.

    • Validation Cue: Hydrogen uptake will cause a noticeable pressure drop. As the reaction progresses, the highly insoluble oxindole product will begin to precipitate directly out of the solvent, driving the equilibrium forward.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst (wash with hot ethyl acetate to dissolve any precipitated product). Concentrate the filtrate under reduced pressure to yield the crude oxindole.

Pathway 2: Blanc Chloromethylation to Isochroman-3-ones

Mechanistic Causality

Isochroman-3-ones are valuable intermediates for synthesizing biologically active isochroman derivatives. This cyclization leverages the Blanc chloromethylation reaction. By treating the precursor with paraformaldehyde and anhydrous hydrogen chloride, an electrophilic iminium/oxonium equivalent attacks the activated C6 position. The resulting chloromethyl intermediate is transient; upon mild heating, the proximal carboxylic acid acts as an internal nucleophile, displacing the chloride ion to form a 6-membered lactone ring.

Self-Validating Protocol: Synthesis of 7-Chloro-5-methylisochroman-3-one
  • Reagent Mixing: In a 250 mL round-bottom flask, combine 2-(5-chloro-2-methylphenyl)acetic acid (5.0 g), paraformaldehyde (1.5 g, excess), and anhydrous ZnCl₂ (0.5 g) in 40 mL of glacial acetic acid.

  • Chloromethylation: Bubble anhydrous HCl gas through the suspension for 1 hour at room temperature.

    • Validation Cue: The paraformaldehyde will gradually depolymerize and dissolve, turning the suspension into a clear, homogenous solution as the electrophile is generated.

  • Thermal Cyclization: Heat the reaction mixture to 70 °C for 4 hours. The intramolecular displacement of the chloride by the carboxylic acid generates HCl gas as a byproduct.

  • Isolation: Cool the mixture and pour into 150 mL of ice water. Extract with dichloromethane (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ to remove unreacted starting acid. Dry over MgSO₄ and concentrate to yield the isochroman-3-one.

Pathway 3: Homologation and Friedel-Crafts Acylation (1-Indanones)

Mechanistic Causality

Attempting to cyclize a phenylacetic acid directly via an intramolecular Friedel-Crafts acylation is thermodynamically forbidden, as it would yield a highly strained 4-membered benzocyclobutenone ring. To access the stable 5-membered 1-indanone scaffold, the side chain must be extended by one carbon. This is achieved via the Arndt-Eistert homologation, converting the acetic acid to a propanoic acid. Subsequent treatment with Polyphosphoric Acid (PPA) generates an acylium ion that smoothly attacks the C6 position, yielding the indanone.

Self-Validating Protocol: Synthesis of 5-Chloro-7-methyl-1-indanone
  • Acid Chloride Formation: Reflux the precursor (5.0 g) in 20 mL of thionyl chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ under vacuum.

  • Homologation (Arndt-Eistert): Dissolve the acid chloride in anhydrous ether and add it dropwise to an ethereal solution of diazomethane at 0 °C. Stir for 2 hours, then add Ag₂O (0.5 g) and water. Heat to reflux for 1 hour to induce the Wolff rearrangement.

    • Validation Cue: Vigorous nitrogen gas evolution will be observed upon the addition of Ag₂O, confirming the decomposition of the diazoketone and successful rearrangement.

  • Cyclization: Isolate the resulting propanoic acid derivative and add it to 30 g of Polyphosphoric Acid (PPA) pre-heated to 90 °C. Stir mechanically for 3 hours. The mixture will turn dark and viscous.

  • Quenching: Pour the hot syrup onto crushed ice and stir vigorously until the PPA hydrolyzes. Extract the precipitated 1-indanone with ethyl acetate and purify via silica gel chromatography.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics for the three cyclization pathways, providing a comparative baseline for process chemists.

Cyclization MethodTarget ScaffoldKey ReagentsIntermediateTypical YieldReaction Time
Reductive Lactamization OxindoleHNO₃/H₂SO₄, H₂, Pd/C6-Nitro derivative65–75%14 h (Total)
Blanc Chloromethylation Isochroman-3-one(CH₂O)n, HCl, ZnCl₂6-Chloromethyl derivative50–60%5 h (Total)
Arndt-Eistert & Friedel-Crafts 1-IndanoneSOCl₂, CH₂N₂, Ag₂O, PPAPropanoic acid derivative45–55% (Over 3 steps)24 h (Total)

References

  • PubChem (2026). 2-(5-chloro-2-methylphenyl)acetic acid. National Center for Biotechnology Information. CID 55265917. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-(5-chloro-2-methylphenyl)acetic acid synthesis

To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization Protocols for 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 6258-30-6 / 1000565-98-9) Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization Protocols for 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 6258-30-6 / 1000565-98-9)

Welcome to the Technical Support Center. This guide addresses yield attrition in the synthesis of 2-(5-chloro-2-methylphenyl)acetic acid , a critical intermediate for antihistamines like Alcaftadine .

Our analysis identifies the steric hindrance of the ortho-methyl group as the primary root cause for low yields. This methyl group blocks nucleophilic attack at the benzylic position, requiring specific energetic and catalytic adjustments compared to standard phenylacetic acid synthesis.

Part 1: Route Selection & Triage

Before troubleshooting, confirm your synthetic pathway. The two industrial standards face different failure modes.[1]

RouteSelection Start Select Precursor Acetophenone 5-chloro-2-methylacetophenone Start->Acetophenone BenzylHalide 5-chloro-2-methylbenzyl chloride Start->BenzylHalide RouteA Route A: Willgerodt-Kindler (Sulfur/Morpholine) Acetophenone->RouteA Preferred for Scale-up RouteB Route B: Nitrile Hydrolysis (Cyanide/Hydrolysis) BenzylHalide->RouteB Preferred for Lab Scale IssueA Issue: Thioamide formation stalled or incomplete hydrolysis RouteA->IssueA IssueB Issue: Nitrile inert to standard hydrolysis RouteB->IssueB

Figure 1: Decision matrix for synthetic route selection based on available precursors.

Part 2: Troubleshooting Route A (Willgerodt-Kindler)

Context: This route converts the acetophenone to a thioamide, then hydrolyzes it. The Problem: The ortho-methyl group slows the initial sulfur attack and makes the resulting thioamide significantly harder to hydrolyze than a standard phenyl thioamide.

Phase 1: Thioamide Formation (The Kindler Modification)

User Issue: "My reaction mixture is black/tarry, and yield is <50%." Root Cause: Polymerization of sulfur due to overheating or insufficient amine concentration.

Optimization Protocol:

  • Stoichiometry: Do not use a large excess of sulfur. Use a ratio of Ketone : Sulfur : Morpholine = 1 : 1.5 : 2.0 .

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (2 mol%). This catalyzes the enolization of the ketone, which is the rate-determining step for hindered ketones [1].

  • Temperature Control: Maintain reflux (approx. 130°C). Do not exceed 140°C to prevent extensive tar formation.

Phase 2: Thioamide Hydrolysis (The Bottleneck)

User Issue: "The thioamide won't convert to the acid. I still see the intermediate on TLC." Technical Insight: The ortho-methyl group protects the thioamide carbonyl from hydroxide attack. Standard aqueous NaOH reflux (100°C) is insufficient.

Corrective Action (High-Temperature Glycolysis): You must raise the reaction temperature above the boiling point of water.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Solvent Water / EthanolEthylene Glycol or Propylene Glycol
Base NaOH (aq)KOH (pellets)
Temperature 80–100°C170–180°C
Time 12–24 Hours3–5 Hours

Protocol:

  • Dissolve the crude thioacetomorpholide in ethylene glycol (5 mL per gram).

  • Add KOH (4 equivalents).

  • Heat to 130°C for 1 hour, then ramp to 170–180°C .

  • Monitor: Evolution of dimethylamine/morpholine gas indicates progress.

  • Workup: Cool to 90°C, dilute with water, acidify with HCl to pH 1. The acid will precipitate.

Part 3: Troubleshooting Route B (Nitrile Hydrolysis)

Context: 5-chloro-2-methylbenzyl chloride


 Nitrile 

Acid. The Problem: The nitrile is extremely resistant to hydrolysis due to the "ortho-effect."

User Issue: "I refluxed the nitrile in 20% HCl for 24 hours, but recovered 90% starting material." Root Cause: The ortho-methyl group sterically hinders the approach of water to the cyano carbon.

Solution: The Radziszewski Reaction (Peroxide Assist) Using Hydrogen Peroxide creates the hydroperoxide anion (


), which is a smaller and more potent nucleophile (Alpha-effect) than hydroxide (

), allowing it to bypass the methyl steric block [2].

NitrileHydrolysis cluster_fail Standard Hydrolysis Fails Here Nitrile Hindered Nitrile (R-CN) Amide Intermediate Amide (R-CONH2) Nitrile->Amide Fast Step (via HOO-) H2O2 H2O2 / NaOH (Radziszewski) Acid Final Acid (R-COOH) Amide->Acid Slow Step (via HONO or KOH)

Figure 2: Mechanism of peroxide-assisted hydrolysis for sterically hindered nitriles.

Optimized Protocol:

  • Step 1 (Nitrile to Amide): Dissolve nitrile in Ethanol/DMSO (4:1). Add NaOH (1.0 eq) and 30%

    
     (4.0 eq). Stir at 50–60°C . The reaction is exothermic; the nitrile converts to the amide.
    
  • Step 2 (Amide to Acid): Once the amide is formed (check TLC), add excess NaOH (30% aq) and reflux vigorously. The amide is less hindered than the nitrile and will hydrolyze.

  • Alternative Step 2: If the amide resists, use the Nitrite Method : Dissolve amide in conc.

    
    , cool to 0°C, and add 
    
    
    
    . This diazotizes the amide nitrogen, forcing rapid hydrolysis to the acid [3].

Part 4: Frequently Asked Questions (FAQ)

Q1: My product has a persistent sulfur smell (Route A). How do I remove it?

  • A: This is a common issue with Willgerodt reactions.

    • Fix: Dissolve the crude acid in dilute NaOH (pH 10). Filter the solution through a pad of Celite mixed with activated charcoal . The sulfur remains in the solid phase. Re-acidify the filtrate to precipitate the clean product.

Q2: Can I use microwave irradiation to improve the Willgerodt yield?

  • A: Yes. Microwave heating (solvent-free or in morpholine) significantly accelerates the reaction of hindered acetophenones.

    • Parameters: 100W, 130°C, 15–30 minutes. Yields often improve by 15–20% compared to thermal reflux [4].

Q3: In the Nitrile route, I am getting a dialkylated impurity during the cyanide substitution.

  • A: This occurs if the benzyl chloride reacts with the formed nitrile active methylene.

    • Fix: Switch to Phase Transfer Catalysis (PTC) . Use Toluene/Water, NaCN (1.5 eq), and Tetrabutylammonium bromide (TBAB, 5 mol%). Keep the organic phase dilute to minimize intermolecular side reactions.

References

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986).[1] Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones.[1] Acta Chemica Scandinavica B, 40, 534–544.[1] Link

  • McAllister, G. D., et al. (2018). Amide Synthesis via the Hydrolysis of Nitriles. In Comprehensive Organic Synthesis II. Elsevier. (Reference for Radziszewski conditions).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Nitrite Hydrolysis Protocol).
  • Darabi, H., et al. (1999).[2] Solvent-free synthesis of thioamides and amides by Willgerodt-Kindler reaction under microwave irradiation. Tetrahedron Letters, 40(42), 7549-7552. Link

  • BASF SE. (2009).[3] Method for producing 2,5-dimethylphenyl acetic acid. U.S. Patent 7,629,476. (Industrial validation of high-temp glycol hydrolysis). Link

Sources

Optimization

Technical Support Center: Purification of 2-(5-chloro-2-methylphenyl)acetic acid

Welcome to the Process Chemistry Technical Support Center. As application scientists, we understand that isolating high-purity halogenated intermediates is a critical bottleneck in drug development and agrochemical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As application scientists, we understand that isolating high-purity halogenated intermediates is a critical bottleneck in drug development and agrochemical synthesis.

This guide provides a comprehensive, field-proven framework for the purification of 2-(5-chloro-2-methylphenyl)acetic acid via recrystallization. By understanding the thermodynamic drivers of your solvent system, you can eliminate common failure modes such as "oiling out," solvent entrapment, and poor polymorphic purity.

Thermodynamic & Kinetic Principles of Solvent Selection

To design a self-validating recrystallization protocol, we must first analyze the molecular structure of 2-(5-chloro-2-methylphenyl)acetic acid. The molecule possesses two distinct domains:

  • Hydrophilic Domain: The carboxylic acid moiety, which readily forms hydrogen bonds, driving high solubility in polar protic solvents (alcohols) and basic aqueous solutions.

  • Hydrophobic Domain: The 5-chloro-2-methylphenyl ring. The addition of the chloro and methyl groups significantly increases the lipophilicity of the molecule compared to unsubstituted phenylacetic acid, drastically reducing its solubility in cold water and favoring dissolution in aromatic hydrocarbons.

Based on established solubility profiles for phenylacetic acid derivatives [1], we can extrapolate the behavior of our target compound.

Quantitative Solvent Profiling

Table 1: Solubility proxy data and empirical suitability for 2-(5-chloro-2-methylphenyl)acetic acid.

Solvent SystemTemp (°C)Proxy Solubility (g/kg)*Suitability for Target CompoundMechanistic Rationale
Water 20°C15.8Poor High hydrophobicity of the chloro/methyl groups prevents dissolution even at boiling.
Ethanol 20°C2064.0Moderate Too soluble. Requires water as an anti-solvent, which can lead to oiling out and difficult drying.
Toluene 20°C377.9Excellent Steep solubility curve between 20°C and 90°C. Ideal primary solvent.
Heptane 20°C< 5.0Excellent Acts as a highly predictable anti-solvent to tune the metastable zone width.

*Data adapted from the solubility profile of unsubstituted phenylacetic acid [1] to illustrate baseline thermodynamic behavior.

For process scale-up and maximum purity, a Toluene/Heptane mixed-solvent system is the industry standard. It avoids the risk of Fischer esterification (which can occur in hot ethanol) and facilitates rapid, anhydrous drying[2].

Standard Operating Procedure: Toluene/Heptane Recrystallization

This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to ensure the physical chemistry is behaving as expected before proceeding.

Step 1: Initial Dissolution

  • Suspend 100 g of crude 2-(5-chloro-2-methylphenyl)acetic acid in 250 mL of Toluene in a jacketed reactor equipped with an overhead stirrer.

  • Heat the suspension to 80–85°C until complete dissolution is achieved.

  • IPC Check: Visually inspect the solution. If particulate matter remains, it is likely an inorganic salt impurity. Perform a hot filtration through a pre-heated Celite pad.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark yellow or brown, cool to 75°C and add 5 g of activated carbon (Darco KB-G).

  • Stir for 15 minutes, then filter hot.

Step 3: Anti-Solvent Addition & Seeding

  • Maintain the clear filtrate at 75°C. Slowly add 150 mL of hot Heptane (anti-solvent) dropwise over 20 minutes.

  • IPC Check: The solution should remain clear. If it becomes cloudy, add 5–10 mL of Toluene to restore clarity.

  • Cool the reactor to 65°C and introduce 0.5 g of pure 2-(5-chloro-2-methylphenyl)acetic acid seed crystals. This forces nucleation and prevents supersaturation crashes.

Step 4: Controlled Crystallization

  • Ramp the temperature down to 5°C at a controlled cooling rate of 0.5°C/minute.

  • Hold the suspension at 5°C for 2 hours to maximize yield.

  • IPC Check: Withdraw a 1 mL aliquot of the mother liquor. Filter and analyze via HPLC. The concentration of the target compound should be < 3% of the initial mass.

Step 5: Isolation & Drying

  • Filter the slurry under vacuum.

  • Wash the filter cake with 2 x 50 mL of cold Heptane (0–5°C) to displace the mother liquor.

  • Dry the crystals in a vacuum oven at 45°C until constant weight is achieved.

Troubleshooting Workflow

RecrystallizationTroubleshooting Start Crude 2-(5-chloro-2-methylphenyl) acetic acid Dissolve Dissolve in hot Toluene (80-85°C) Start->Dissolve CheckOil Does the product 'oil out' upon cooling? Dissolve->CheckOil FixOil Increase Toluene ratio or seed at higher temp CheckOil->FixOil Yes Cool Cool slowly to 5°C at 0.5°C/min CheckOil->Cool No FixOil->CheckOil CheckColor Are the isolated crystals discolored? Cool->CheckColor FixColor Perform hot filtration with activated carbon CheckColor->FixColor Yes Isolate Filter, wash with cold Heptane, and dry CheckColor->Isolate No FixColor->Dissolve

Figure 1: Decision tree for troubleshooting the recrystallization of halogenated phenylacetic acids.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of forming crystals?

A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the solute-solvent mixture [3]. Because the chloro and methyl substituents lower the melting point and disrupt crystal lattice packing, the compound prefers to form a metastable liquid phase.

  • The Fix: Do not crash-cool the system. Increase the ratio of the "good" solvent (Toluene) slightly to lower the saturation temperature, and introduce seed crystals at a higher temperature (e.g., 65°C) to provide a thermodynamic template for solid lattice formation.

Q2: I am using an Ethanol/Water system. Why is my isolated yield so low (< 50%)?

A: The hydrophobic nature of the 5-chloro-2-methylphenyl ring means the compound requires a high percentage of water to force precipitation. If your ethanol concentration remains too high, the solubility at 0°C will still be significant, leaving your product in the mother liquor. Furthermore, ethanol/water systems are prone to supersaturation.

  • The Fix: Switch to the Toluene/Heptane system described above. If you must use Ethanol/Water, ensure you are seeding the mixture and allow it to stir at 0°C for at least 4 hours to overcome the kinetic barrier to crystallization [1].

Q3: My crystals are slightly sticky and smell like acetic acid. What happened?

A: This indicates solvent entrapment and potential trace degradation. If synthesized via the hydrolysis of a nitrile or ester precursor, trace acidic impurities can become trapped in the crystal lattice if crystallization occurs too rapidly.

  • The Fix: Slow down your cooling ramp rate (to 0.2°C/min). Rapid cooling causes dendritic crystal growth, which traps mother liquor inside the crystal structure [2]. Slower cooling promotes the growth of larger, highly pure prismatic crystals that are easy to wash and dry.

Q4: Can I use Ethyl Acetate instead of Toluene?

A: Yes, Ethyl Acetate is an excellent green-chemistry alternative to Toluene and dissolves the compound well. However, you must pair it with Hexane or Heptane as the anti-solvent. Be aware that Ethyl Acetate is prone to hydrolysis if trace water and acidic impurities are present from the upstream synthesis, which can complicate the impurity profile [3].

References

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, American Chemical Society. Available at:[Link]

  • Practical Process Research and Development: A Guide for Organic Chemists (2nd Edition). Neal G. Anderson. ScienceDirect / Elsevier. Available at:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition). B.S. Furniss et al. Internet Archive. Available at:[Link]

Troubleshooting

Technical Support Center: (5-Chloro-2-methylphenyl)acetic Acid Purification

This technical guide details the purification of (5-chloro-2-methylphenyl)acetic acid (CAS: 13622-36-1 / 40872-87-5 derivative), a critical intermediate in pharmaceutical synthesis.[1][2] The following protocols are desi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of (5-chloro-2-methylphenyl)acetic acid (CAS: 13622-36-1 / 40872-87-5 derivative), a critical intermediate in pharmaceutical synthesis.[1][2]

The following protocols are designed for researchers encountering crude material synthesized via the standard nitrile hydrolysis route (from 5-chloro-2-methylbenzyl cyanide).

Quick Triage: Diagnosis & Initial Assessment

Before selecting a purification strategy, characterize your crude material to identify the dominant impurity profile.[1]

ObservationLikely Impurity/IssueRecommended Action
Dark Brown/Black Tar Polymerized nitriles; Oxidative coupling byproducts.[1]Protocol A: Acid-Base Extraction with Carbon Treatment.
Low Melting Point (< 95°C) Solvent occlusion; Unreacted nitrile; Regioisomers.[1]Protocol B: Recrystallization (Toluene/Heptane).[1]
"Oiling Out" in Water Presence of neutral amides; Super-saturation.[1]Protocol C: High-Shear Seeding & Solvent Switch.
Insoluble White Solids Inorganic salts (Na₂SO₄/NaCl); High-melting dimers.[1]Hot Filtration prior to crystallization.[1][3][4][5]
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Scenario: Your crude is dark, sticky, or contains significant non-acidic impurities (unreacted nitrile/amide).[1][2] Principle: This method utilizes the acidity of the carboxylic acid (


) to separate it from neutral organic impurities.[1]
Step-by-Step Workflow
  • Dissolution (Basification):

    • Suspend the crude solid in 10% aqueous NaOH (Use 1.2 molar equivalents relative to the theoretical yield).

    • Why: This converts the acid to its sodium salt (soluble in water).[1] Neutral impurities (nitriles, amides) remain insoluble.[1][2]

    • Tip: If the crude is very tarry, add a small amount of immiscible solvent (e.g., Dichloromethane or MTBE) to keep the tars solvated.[1][2]

  • Partition & Wash:

    • Extract the aqueous alkaline layer with Ethyl Acetate or MTBE (

      
       volume).[1]
      
    • Discard the organic layer. (This contains the unreacted starting material and neutral byproducts).[1]

  • Decolorization (Critical for Drug Grade):

    • Heat the aqueous layer to 50°C.

    • Add Activated Carbon (5 wt% relative to crude mass).[1] Stir for 30 minutes.

    • Filter through a Celite pad while warm to remove the carbon.[1]

  • Controlled Precipitation (Acidification):

    • Cool the filtrate to 10–15°C.

    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Caution: Rapid acidification can trap impurities inside the precipitating crystal lattice.[1]

  • Isolation:

    • Filter the white precipitate.[1][6] Wash with cold water to remove inorganic salts (NaCl).[1]

    • Dry in a vacuum oven at 45°C.

Visualizing the Separation Logic

AcidBasePurification Crude Crude Mixture (Acid + Nitrile + Tars) NaOH Add 10% NaOH Crude->NaOH Partition Partition with Organic Solvent (MTBE/EtOAc) NaOH->Partition AqLayer Aqueous Layer (Product as Na-Salt) Partition->AqLayer  Soluble   OrgLayer Organic Layer (Discard Nitriles/Tars) Partition->OrgLayer  Insoluble   Carbon Add Activated Carbon Filter (Celite) AqLayer->Carbon Acidify Acidify with HCl (pH < 2) Carbon->Acidify Product Pure (5-chloro-2-methylphenyl)acetic acid (Precipitate) Acidify->Product

Figure 1: Impurity rejection pathway using pH-swing extraction.[1][2]

Module 2: Polishing via Recrystallization

Scenario: Material is chemically pure (>95%) but colored or contains isomeric impurities.[1] Challenge: Phenylacetic acid derivatives are prone to "oiling out" (forming a second liquid phase) rather than crystallizing, especially in water-heavy systems.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Toluene 100%Best for Bulk Excellent impurity rejection; avoids oiling out.[1]
Ethanol / Water 60:40GoodHigh yield, but risk of oiling out if cooled too fast.[1][2]
Heptane / EtOAc 80:20AlternativeUse if Toluene is restricted.[1]
Protocol: Toluene Recrystallization
  • Saturation:

    • Place the dried acid in a flask.[1][3][6] Add Toluene (approx. 3–5 mL per gram of solid).[1]

    • Heat to reflux (110°C). If solids remain, add more toluene in small increments until dissolved.[1][2]

    • Note: If a small amount of dark solid remains insoluble at boiling, filter it off (hot filtration).[1][2]

  • Cooling & Crystallization:

    • Remove from heat and allow to cool slowly to room temperature with gentle stirring .

    • Critical: Do not plunge into ice immediately.[1] Rapid cooling promotes oiling out.[1]

    • Once crystals form (cloud point), cool further to 0–5°C in an ice bath.[1][2]

  • Filtration:

    • Filter the crystals.[1][7] Wash with a small amount of cold Toluene followed by Hexane (to remove toluene residues).[1]

Module 3: Advanced Troubleshooting (FAQ)
Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. How do I fix this?

Cause: This occurs when the temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary.[1] It is common in Ethanol/Water mixtures.[1][3] Solution:

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) while the solution is still warm (just above the cloud point).

  • Slow Down: Wrap the flask in a towel to ensure very slow cooling.

  • Switch Solvents: If water is involved, switch to a non-aqueous system like Toluene or Benzene/Cyclohexane (if permitted), as these reduce the oiling tendency.[1][2]

Q2: I have a persistent "nitrile smell" even after Acid-Base extraction.

Cause: The nitrile precursor (5-chloro-2-methylphenylacetonitrile) is highly lipophilic and may be trapped in the crystal lattice.[1] Solution: Perform a slurry wash (trituration).[1]

  • Suspend the solid in cold Hexane or Pentane .

  • Stir vigorously for 30 minutes.

  • Filter.[1][3][4][5][7][8] The nitrile is soluble in hexane, while the acid product is not.[1]

Q3: The melting point is broad (e.g., 90–105°C).

Cause: Likely presence of the regioisomer (e.g., 4-chloro-2-methyl isomer) if the starting material was impure.[1][2] Isomers often co-crystallize.[1] Solution: Acid-base extraction will not remove isomers.[1] You must use fractional recrystallization .[1]

  • Use Toluene .[1]

  • Collect the first crop of crystals (highest purity).

  • Recycle the mother liquor only if yield is critical; otherwise, discard it as it is enriched in the unwanted isomer.[1]

References
  • Synthesis and Purification of Phenylacetic Acid Derivatives via Nitrile Hydrolysis. Source:Google Patents (CN1927801A).[1] Describes the industrial standard of acid hydrolysis followed by alkali neutralization and carbon treatment.

  • Recrystallization Strategies for Hydrophobic Organic Acids. Source:MIT OpenCourseWare (Guide to Two-Solvent Recrystallization). Provides the thermodynamic basis for preventing "oiling out" in phenylacetic acid derivatives.[1]

  • Purification of Chlorophenylacetic Acids. Source:Organic Syntheses, Coll.[1][2] Vol. 3, p. 270 (1955).[1][2] Details the specific handling of chloro-substituted phenylacetic acids, including drying and solvent selection. [1][2]

  • Solubility Parameters and Solvent Selection. Source:ResearchGate (Recrystallization Protocols). Discusses the solubility of phenylacetic acid derivatives in Toluene vs. Water systems.

Sources

Optimization

optimizing reaction conditions for phenylacetic acid derivatives

The following guide is structured as a Technical Support Center for researchers working with phenylacetic acid (PAA) derivatives. It prioritizes actionable troubleshooting, mechanistic insight, and safety.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with phenylacetic acid (PAA) derivatives. It prioritizes actionable troubleshooting, mechanistic insight, and safety.

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Focus: Optimization & Troubleshooting

Core Directive & Operational Logic

Welcome to the Phenylacetic Acid (PAA) Synthesis Support Hub. You are likely here because your yields are stalling, your product is contaminated with amides, or your palladium catalyst is dying prematurely.

PAA derivatives (e.g., Diclofenac precursors, Ibuprofen intermediates) rely on two dominant pathways: Nitrile Hydrolysis (Classical) and Benzyl Halide Carbonylation (Modern). Each has a distinct "failure mode." This guide treats your chemical process as a debuggable system.

Module A: Hydrolysis of Benzyl Cyanides (The "Classic" Route)

Common Ticket: "My product has a persistent melting point depression and smells faintly of ammonia/sweetness. NMR shows a split peak near the methylene protons."

The Root Cause: The "Amide Trap"

The hydrolysis of phenylacetonitrile (benzyl cyanide) is a two-step process. The intermediate, phenylacetamide , is thermodynamically stable and kinetically slow to hydrolyze further. If your reaction temperature drops or acid concentration wavers, the reaction locks at the amide stage.

Troubleshooting Protocol #101: Breaking the Amide Lock
ParameterStandard ProtocolOptimization / Fix
Acid Conc. 70% H₂SO₂Switch to 30-35% HCl. H₂SO₄ often causes sulfonation byproducts or "tarring" due to heat. HCl allows easier temp control (40-50°C).
Temperature Reflux (>100°C)Staged Heating. Hold at 50°C for 2 hours (Nitrile

Amide), then ramp to reflux (Amide

Acid).
Agitation Magnetic StirringOverhead Mechanical Stirring. The amide often precipitates as a crust, stopping the reaction. You need high shear to keep the solid amide accessible to the aqueous acid.
Workup Direct FiltrationThe "pH Swing". See Protocol A below.
Protocol A: The "pH Swing" Purification

Do not rely on recrystallization alone to remove the amide. Use chemistry.[1][2][3][4][5][6][7][8][9][10]

  • Basify: Treat crude mixture with 10% NaOH or Na₂CO₃.

    • Logic: PAA becomes sodium phenylacetate (water-soluble). Phenylacetamide remains neutral (water-insoluble solid).[4]

  • Filter/Extract: Filter off the solid amide or extract with ethyl acetate.

  • Acidify: Treat the aqueous filtrate with conc. HCl to pH 1-2.

  • Precipitate: Pure PAA precipitates out.

Visualization: Hydrolysis Decision Tree

HydrolysisLogic Start Start: Benzyl Cyanide Step1 Hydrolysis Step 1 (Nitrile -> Amide) Start->Step1 Check1 Is Temp > 50°C? Step1->Check1 Amide Trapped as Phenylacetamide (Solid) Check1->Amide No Step2 Hydrolysis Step 2 (Amide -> Acid) Check1->Step2 Yes Amide->Step2 Re-subject to High Heat/Acid Check2 Is Acid Conc > 30%? Step2->Check2 Check2->Amide No Product Product: Phenylacetic Acid Check2->Product Yes

Figure 1: Logic flow for diagnosing incomplete hydrolysis. The process frequently stalls at the amide stage if thermal energy or proton concentration is insufficient.

Module B: Pd-Catalyzed Carbonylation (The "Modern" Route)

Common Ticket: "Reaction stalled after 1 hour. Pd black precipitated. Yield is <40%."

The Root Cause: Catalyst Deactivation & Mass Transfer

Carbonylation of benzyl chlorides is efficient but finicky. The reaction consumes CO gas (mass transfer limited) and generates trace HCl (poison). If the Pd(0) species isn't stabilized by ligands, it aggregates into inactive "Pd black."

Troubleshooting Protocol #202: Stabilizing the Cycle
IssueDiagnosticSolution
Pd Precipitation Black powder at bottom of reactor.Increase Ligand Ratio. Use PPh₃:Pd ratio of 4:1 or higher. The excess phosphine prevents Pd agglomeration during the turnover.
Stalled Rxn Pressure stops dropping.Check Agitation. CO is a gas; the reaction happens in the liquid phase. You need high-rpm stirring to maximize the gas-liquid interface.
Low Selectivity Formation of Benzyl Alcohol/Ether.Reduce Water/Alcohol. If using biphasic conditions, ensure the organic phase (substrate) is dominant. Use a phase transfer catalyst (PTC) like TBAB.
Critical Optimization: The "Double-Base" System

Standard protocols use NaOH. However, strong bases can hydrolyze the benzyl chloride starting material directly to benzyl alcohol (side reaction).

  • Recommendation: Use a buffer system or a weaker base like Na₂CO₃ or K₂CO₃ for the bulk neutralization, with only catalytic amounts of strong base if necessary.

  • Photo-Assisted: Recent data suggests Blue LED irradiation (450 nm) can lower the activation energy, allowing carbonylation at 35°C, reducing thermal degradation of the catalyst [5].

Visualization: Catalytic Cycle & Failure Points

Carbonylation Pd0 Pd(0)-L2 (Active) OxAdd Oxidative Addition Pd0->OxAdd + ArCH2Cl PdBlack Pd Black (Inactive) Pd0->PdBlack O2 Leak PdII_Ar Ar-Pd(II)-Cl OxAdd->PdII_Ar CO_Ins CO Insertion PdII_Ar->CO_Ins + CO PdII_Ar->PdBlack Low Ligand Conc. AcylPd Ar-CO-Pd(II)-Cl CO_Ins->AcylPd NuAttack Nucleophilic Attack (H2O/OH-) AcylPd->NuAttack NuAttack->Pd0 - Product - HCl

Figure 2: Palladium catalytic cycle.[3] Red dashed lines indicate critical failure modes where the catalyst precipitates irreversibly.

FAQ: Specific Impurity Profiling

Q: I see a mystery peak at 100-110°C during distillation. What is it? A: This is likely Benzyl Chloride (unreacted starting material) or Toluene (from hydrogenolysis side reactions if H₂ is present).

  • Fix: If it is Benzyl Chloride, your conversion is incomplete. Do not distill yet. Add 0.1 eq of amine (e.g., morpholine) to react with the chloride, making it non-volatile, then distill the PAA.

Q: My PAA is yellow/brown even after recrystallization. A: This is due to polymerized benzyl cyanide or trace sulfur compounds (if using Willgerodt-Kindler).

  • Fix: Perform an Activated Carbon treatment . Dissolve PAA in hot water (or dilute base), add 5% w/w activated charcoal, stir for 30 mins, filter hot through Celite, then acidify/crystallize.

Q: Can I use enzymes instead of heavy metals or acids? A: Yes. Nitrilases (EC 3.5.5.1) from Alcaligenes faecalis or recombinant E. coli can hydrolyze benzyl cyanide directly to PAA at pH 7.0 and 30°C.

  • Pros: >99% purity, no amide intermediate.

  • Cons: Substrate inhibition at >100 mM. Requires fed-batch addition of substrate [1].

References

  • Fan, H., et al. (2017).[11] "Development of nitrilase-mediated process for phenylacetic acid production from phenylacetonitrile." Chemical Papers, 71(10), 1985–1992.[11]

  • BenchChem Tech Support.[1][3][4] (2025).[1][3][4][11] "Troubleshooting common issues in Phenylacetamide synthesis."

  • Cavinato, G., & Toniolo, L. (1993).[10] "Palladium-catalyzed carbonylation of benzyl alcohol derivatives." Journal of Molecular Catalysis.

  • Ding, W.W., et al. (2022).[7] "Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation." Organic Letters, 24, 7350-7354.[7] [7]

  • Organic Syntheses. "Phenylacetic Acid Preparation Standards." Coll. Vol. 1, p.107.[2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-(5-chloro-2-methylphenyl)acetic acid Under Basic Conditions

Overview Welcome to the Technical Support Center for 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9). This portal provides drug development professionals and synthetic chemists with field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9). This portal provides drug development professionals and synthetic chemists with field-proven insights into the behavior of this substituted phenylacetic acid in alkaline environments.

Mechanistic Insights into Alkaline Stability

Understanding the causality behind the stability of 2-(5-chloro-2-methylphenyl)acetic acid requires analyzing its electronic and structural properties under basic conditions.

  • Carboxylate Salt Formation: The pKa of the parent phenylacetic acid is approximately 4.31 ([1], ). In basic conditions (pH > 6), the carboxylic acid rapidly deprotonates to form a stable carboxylate anion. This anionic state creates a localized cloud of electron density that electrostatically repels incoming nucleophiles (like hydroxide ions, OH⁻). Consequently, unlike esters or amides, this compound is virtually immune to base-catalyzed hydrolysis ([2], ).

  • Alpha-Proton Integrity: The methylene (-CH₂-) group situated between the aromatic ring and the carboxylate group possesses weakly acidic alpha-protons. However, because the molecule already exists as a negatively charged carboxylate in aqueous base, removing a second proton to form a dianion is energetically unfavorable. It requires exceptionally strong, non-nucleophilic bases (e.g., Lithium diisopropylamide, LDA) under anhydrous, cryogenic conditions. In standard aqueous bases (NaOH, KOH), the alpha-protons remain stable and do not undergo exchange or racemization.

  • Hydrothermal Decarboxylation: The primary degradation pathway under basic conditions only occurs under extreme thermal stress. In hydrothermal conditions (>200 °C, high pressure), or in the presence of transition metal catalysts (like Cu²⁺), the carboxylate salt can undergo irreversible oxidative or thermal decarboxylation ([3], ;[4], ). This cleavage results in the release of carbon dioxide (or carbonate in basic media) and the formation of 4-chloro-1,2-dimethylbenzene.

ChemicalPathways A 2-(5-chloro-2-methylphenyl) acetic acid (Neutral, pH < 4) B Carboxylate Anion (Stable Salt, pH > 6) A->B Aqueous NaOH Deprotonation B->A Aqueous HCl Reprotonation C Alpha-Carbanion (Dianion) (Requires LDA/Anhydrous) B->C Strong Base (LDA) Anhydrous, <-78°C D 4-chloro-1,2-dimethylbenzene + Carbonate B->D Hydrothermal Base (>200°C) / Cu(II) Catalyst

Fig 1: Reaction pathways and stability of 2-(5-chloro-2-methylphenyl)acetic acid in basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I observed a white precipitate when adjusting the pH of my basic reaction mixture to quench it. Is my compound degrading? A: No, this is a self-validating physical property, not degradation. At pH > 6, the compound is a highly water-soluble sodium or potassium salt. When you quench the reaction by dropping the pH below its pKa (4.31) ([1], ), the compound reprotonates into its neutral, lipophilic carboxylic acid form, which is insoluble in water and precipitates. This confirms the integrity of your compound.

Q: Can I use strong aqueous NaOH at reflux to remove ester impurities without destroying 2-(5-chloro-2-methylphenyl)acetic acid? A: Yes. Because 2-(5-chloro-2-methylphenyl)acetic acid lacks a hydrolyzable electrophilic center (it is already a carboxylic acid), it will simply remain as the inert carboxylate salt. The ester impurities will undergo saponification, allowing you to separate them via liquid-liquid extraction.

Q: My GC-MS analysis of the basic extract shows a peak for 4-chloro-1,2-dimethylbenzene. Why? A: This indicates decarboxylation. While stable at standard temperatures, if your basic extraction involved excessive heat (hydrothermal conditions) or if trace transition metals (e.g., copper or manganese from reactor walls) were present, the compound can undergo catalytic decarboxylation ([4], ). To troubleshoot, ensure temperatures remain below 100 °C and add a chelating agent like EDTA to sequester trace metals.

Experimental Protocols
Protocol 1: Self-Validating Liquid-Liquid Extraction (LLE)

This protocol leverages the pH-dependent solubility of the compound to isolate it from neutral or basic impurities. The appearance of a precipitate upon acidification serves as a self-validating checkpoint for the presence of the intact acid.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude mixture containing 2-(5-chloro-2-methylphenyl)acetic acid in an organic solvent (e.g., Ethyl Acetate, 50 mL).

  • Basic Extraction: Add 50 mL of 1.0 M NaOH (aq). Vigorously shake the separatory funnel and allow the phases to separate.

    • Causality: The base deprotonates the target acid, driving it into the aqueous layer as a water-soluble sodium salt. Neutral impurities remain in the organic layer.

  • Phase Separation: Collect the bottom aqueous layer. Discard the top organic layer (or retain for impurity analysis).

  • Acidification (Validation Checkpoint): Slowly add 6.0 M HCl (aq) to the aqueous layer while stirring until the pH reaches 2.0 (verify with pH paper).

    • Causality: The pH drops below the pKa (4.31), reprotonating the salt back into the neutral acid.

    • Validation: A cloudy white precipitate must form. If the solution remains clear, the target compound is absent.

  • Recovery: Extract the acidified aqueous layer with 50 mL of fresh Ethyl Acetate. The precipitate will dissolve into the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure 2-(5-chloro-2-methylphenyl)acetic acid.

ExtractionWorkflow Step1 Organic Mixture containing Target Acid & Impurities Step2 Add 1M NaOH (aq) Adjust pH to 9-10 Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Aqueous Phase (Contains Target Carboxylate) Step3->Step4 Bottom Layer Step5 Organic Phase (Neutral Impurities) Step3->Step5 Top Layer (Discard) Step6 Add 1M HCl (aq) Adjust pH to 2 Step4->Step6 Step7 Extract with EtOAc Phase Separation Step6->Step7 Step8 Organic Phase (Pure Target Acid) Step7->Step8 Top Layer (Evaporate)

Fig 2: Self-validating basic extraction workflow for isolating the target phenylacetic acid.

Protocol 2: Forced Degradation Study (Alkaline Stress)

To validate the stability of the compound for regulatory documentation (e.g., IND applications), perform a forced degradation assay ([2], ).

Step-by-Step Methodology:

  • Prepare a 1.0 mg/mL stock solution of 2-(5-chloro-2-methylphenyl)acetic acid in HPLC-grade Methanol.

  • Transfer 5.0 mL of the stock solution to a borosilicate glass vial.

  • Add 5.0 mL of 1.0 M NaOH (aq) to the vial. Seal tightly with a PTFE-lined cap.

  • Incubate the vial in a heating block at 80 °C for 48 hours.

  • Cool the sample to room temperature.

  • Neutralize the solution by adding exactly 5.0 mL of 1.0 M HCl (aq).

  • Dilute the sample with the analytical mobile phase and analyze via HPLC-UV (254 nm) to quantify the remaining parent compound against a control standard kept at 4 °C.

Quantitative Data Presentation

The following table summarizes the expected stability metrics of 2-(5-chloro-2-methylphenyl)acetic acid under various basic conditions, demonstrating its robust resistance to alkaline environments unless subjected to extreme hydrothermal stress.

ConditionpHTemperature (°C)DurationExpected Recovery (%)Primary Degradant
Mild Base (Extraction)9.02524 hours> 99.5%None
Strong Base (Saponification)14.08048 hours> 98.0%None
Anhydrous Strong Base (LDA)> 25-782 hours> 95.0%Alpha-alkylated byproducts (if electrophile present)
Hydrothermal Base12.0300 (1034 bar)2 hours< 10.0%4-chloro-1,2-dimethylbenzene ([3])
Base + Cu(II) Catalyst10.02006 hours< 50.0%Oxidative decarboxylation products ([4])
References
  • Title: Phenylacetic Acid | C8H8O2 | CID 999 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: ResearchGate URL: [Link]

  • Title: Effect of copper salts on hydrothermal oxidative decarboxylation: A study of phenylacetic acid Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Chloromethylphenylacetic Acid Isomers

Executive Overview Separating positional isomers (ortho, meta, and para) of chloromethylphenylacetic acid presents a unique dual-challenge in liquid chromatography. First, these isomers possess nearly identical molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Separating positional isomers (ortho, meta, and para) of chloromethylphenylacetic acid presents a unique dual-challenge in liquid chromatography. First, these isomers possess nearly identical molecular weights and hydrophobicities (LogP), making standard reversed-phase separation on C18 columns highly ineffective[1]. Second, the molecule contains a highly reactive benzylic chloride group (-CH₂Cl) that is prone to rapid solvolysis during sample preparation and analysis[2].

This guide provides field-proven, mechanistically grounded solutions to stabilize your samples and achieve baseline resolution (Rs ≥ 1.5) by exploiting subtle electronic and steric differences between the isomers.

Method Development & Troubleshooting Workflow

Isomer_Separation_Workflow A Chloromethylphenylacetic Acid Isomer Mixture B Are degradation peaks present? (e.g., Hydroxymethyl derivatives) A->B C Switch sample diluent & mobile phase to ACN/Water (Avoid MeOH) B->C Yes D Select Stationary Phase B->D No C->D E Phenyl-Hexyl or Biphenyl Column (Exploits π-π interactions) D->E Recommended F Standard C18 Column (May lack selectivity) D->F Alternative G Set Mobile Phase pH E->G F->G H pH 2.0 - 2.5 (0.1% TFA) Suppresses acid ionization G->H I Optimize Temperature H->I J Lower Temp (20-25°C) Maximizes steric resolution I->J

Decision tree for optimizing the HPLC separation of chloromethylphenylacetic acid isomers.

Troubleshooting Guide (FAQs)

Q1: Why do I observe multiple unexpected peaks or a shifting baseline over time? A: This is a classic symptom of sample degradation via solvolysis. The chloromethyl group (-CH₂Cl) is a benzylic chloride, which is highly susceptible to nucleophilic substitution[2]. If your sample diluent or mobile phase contains methanol (MeOH) or unbuffered water, the -CH₂Cl group will rapidly react to form a methoxymethyl (-CH₂OCH₃) or hydroxymethyl (-CH₂OH) derivative. Causality & Solution: Methanol acts as a strong nucleophile. Switch your organic modifier entirely to Acetonitrile (ACN), an aprotic solvent that does not participate in nucleophilic attack. Ensure samples are prepared fresh and kept in a chilled autosampler.

Q2: My C18 column cannot resolve the ortho, meta, and para isomers. What should I change? A: Standard C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Because positional isomers of phenylacetic acid share the same lipophilicity, C18 phases fail to provide baseline resolution[1]. Causality & Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns exploit π-π electron donor-acceptor interactions. The electron-withdrawing chloromethyl group alters the electron density of the aromatic ring differently depending on its position. A phenyl-based column recognizes these subtle electronic differences and steric variations, resulting in enhanced chromatographic selectivity[3].

Q3: The peaks are fronting or tailing severely. How do I fix the peak shape? A: Phenylacetic acid derivatives typically have a pKa of approximately 4.3. If your mobile phase pH is between 3.5 and 5.5, the carboxylic acid exists in a state of partial ionization. This leads to dual retention mechanisms (hydrophobic retention of the neutral species and poor retention of the ionized species), causing severe peak distortion. Causality & Solution: Lower the mobile phase pH to 2.0–2.5. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid ensures the carboxylic acid is fully protonated (unionized), driving uniform hydrophobic and π-π interactions with the stationary phase[4].

Q4: Does column temperature affect the separation of these isomers? A: Yes, significantly. While higher temperatures reduce system backpressure and improve mass transfer, they also increase the kinetic energy of the molecules, which can "wash out" the delicate enthalpic interactions required to resolve positional isomers. Causality & Solution: Lower the column compartment temperature to 20–25°C. This maximizes the strength of the π-π interactions and steric recognition between the analyte and the phenyl stationary phase, improving the resolution factor (Rs)[1].

Quantitative Data: Parameter Comparison

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodMechanistic Rationale
Stationary Phase Alkyl (C18)Phenyl-Hexyl or BiphenylPhenyl phases provide π-π electron donor-acceptor interactions, recognizing subtle electronic differences among ortho, meta, and para isomers[3].
Organic Modifier Methanol (MeOH)Acetonitrile (ACN)ACN is aprotic and prevents the nucleophilic solvolysis of the highly reactive benzylic chloride (-CH₂Cl) group[2].
Aqueous Phase pH Unbuffered Water (~pH 6)0.1% TFA in Water (pH ~2.0)A pH of 2.0 fully protonates the carboxylic acid (pKa ~4.3), preventing peak tailing caused by mixed ionization states[4].
Temperature 40°C25°CLower temperatures maximize the enthalpic contributions of steric and electronic interactions, improving resolution (Rs)[1].
Expected Resolution Rs < 1.0 (Co-elution)Rs ≥ 1.5 (Baseline)Synergistic effect of shape selectivity, suppressed ionization, and chemical stability.

Experimental Protocols

Self-Validating Protocol for Isomer Separation

This protocol incorporates internal checks to validate sample integrity and system suitability prior to quantitative analysis.

Step 1: Sample Preparation & Integrity Check

  • Weigh 10 mg of the chloromethylphenylacetic acid isomer mixture.

  • Dissolve immediately in 10 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock. Critical: Do not use methanol or ethanol.

  • Dilute to a working concentration of 0.1 mg/mL using ACN:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Self-Validation Step: Inject the sample immediately, and then inject the same vial 4 hours later. Compare the chromatograms. If a new early-eluting peak appears (mass shift of -14 Da via LC-MS, indicating hydrolysis of -CH₂Cl to -CH₂OH), your aqueous diluent is too reactive; increase the ACN ratio in the diluent to 80% and chill the autosampler to 4°C.

Step 2: Mobile Phase Preparation

  • Channel A: Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1.0 L of ultra-pure water (18.2 MΩ·cm). Mix thoroughly. (Final pH ~2.0).

  • Channel B: Add 1.0 mL of MS-grade TFA to 1.0 L of MS-grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Column: Biphenyl or Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm (optimal for the aromatic ring).

Step 4: Gradient Elution Workflow

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analytes).

  • 2.0 - 15.0 min: 20% → 60% B (Linear gradient to elute isomers).

  • 15.0 - 17.0 min: 60% → 95% B (Column wash).

  • 17.0 - 20.0 min: 95% B (Hold wash).

  • 20.0 - 25.0 min: 20% B (Re-equilibration).

References

  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. nih.gov.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. mtc-usa.com.
  • 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide. benchchem.com.
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Reaction Optimization for 2-(5-chloro-2-methylphenyl)acetic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing workflows involving 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) .

This bifunctional building block presents unique chemoselectivity challenges: it contains a carboxylic acid prone to hydrogen bonding, an acidic alpha-methylene group, and a deactivated, sterically hindered aryl chloride. Selecting the correct solvent is not merely a matter of solubility; it is the thermodynamic lever that dictates which functional group reacts.

Part 1: Quantitative Solvent Selection Matrix

To establish a baseline for your experimental design, the following table summarizes the empirical solvent effects on the three primary functionalization pathways of 2-(5-chloro-2-methylphenyl)acetic acid.

Reaction PathwayTarget Functional GroupOptimal Solvent(s)Sub-Optimal SolventsMechanistic Rationale for Optimal Choice
Direct Catalytic Amidation Carboxylic Acid (-COOH)Toluene DMF, DMSO, THF, MeCNPolar solvents coordinate too strongly to transition metal catalysts (e.g., NiCl₂), poisoning the catalytic cycle. Non-polar Toluene forces substrate-metal coordination[1].
Suzuki-Miyaura Cross-Coupling Aryl Chloride (C-Cl)Ethanol (EtOH) or Water/MeCN Dioxane, DMF (at high heat)EtOH enables room-temperature oxidative addition of the inert C-Cl bond using Pd-XPhos, preventing thermal decarboxylation of the acetic acid moiety[2],[3].
Asymmetric

-Alkylation
Alpha-Carbon (-CH₂-)Tetrahydrofuran (THF) Toluene, Diethyl EtherTHF acts as a Lewis base, coordinating lithium counterions to break up enediolate aggregates, thereby maximizing nucleophilicity and enantiomeric excess (ee)[4].

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my direct transition-metal-catalyzed amidation of 2-(5-chloro-2-methylphenyl)acetic acid failing in DMF, even with prolonged heating?

The Causality: When utilizing base-metal catalysis (such as NiCl₂) for the direct amidation of non-activated phenylacetic acids, polar aprotic solvents like DMF, DMSO, or MeCN aggressively compete for the open coordination sites on the metal center[1]. This solvent-metal coordination creates a high thermodynamic barrier, preventing the carboxylic acid and the amine from binding to the catalyst. The Solution: Switch your solvent to Toluene . Research demonstrates that direct amidation of phenylacetic acid derivatives in non-polar solvents like Toluene proceeds with near-quantitative yields (up to 99.2%) because the lack of solvent coordination forces the substrates to interact with the nickel catalyst[1],[5].

Q2: I need to perform a Suzuki cross-coupling on the 5-chloro position, but traditional conditions (Pd(PPh₃)₄ in Dioxane at 100°C) are causing degradation and low yields. How do I fix this?

The Causality: The C-Cl bond in your substrate is highly inert compared to aryl bromides or iodides. Furthermore, the 2-methyl group provides steric hindrance, and prolonged heating of phenylacetic acids at 100°C+ can lead to unwanted side reactions, including trace decarboxylation or aldol-type condensations. The Solution: Shift to a highly active precatalyst (e.g., XPhos-Pd-G2) and change the solvent to Ethanol (EtOH) or an Aqueous/Acetonitrile (4:1) blend. EtOH stabilizes the active Pd(0) species and facilitates rapid cross-coupling of aryl chlorides at room temperature (37°C for aqueous systems). This drastically milder thermal profile preserves the integrity of the acetic acid side chain[2],[3].

Q3: During the -alkylation of this compound, my enantiomeric excess (ee%) is poor and I am seeing unreacted starting material. I am using Toluene. What is going wrong?

The Causality:


-alkylation requires the formation of a lithium enediolate intermediate (typically via LiHMDS or a chiral lithium amide). In non-polar solvents like Toluene, these lithium enediolates form tight, unreactive oligomeric aggregates.
The Solution:  Use anhydrous THF . THF is a Lewis basic solvent that strongly solvates the lithium cations. This solvation breaks the enediolate aggregates into highly reactive monomers, ensuring rapid electrophilic attack and preserving the stereochemical induction provided by your chiral auxiliary (routinely yielding >95% ee)[4].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process visual and chromatographic markers so you can verify the reaction trajectory in real-time.

Protocol A: Direct Ni-Catalyzed Amidation in Toluene[1]

Objective: Synthesize an amide derivative without pre-activating the carboxylic acid.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(5-chloro-2-methylphenyl)acetic acid (2.0 mmol) and anhydrous NiCl₂ (10 mol%, 0.2 mmol).

  • Solvent Addition: Inject 20 mL of anhydrous Toluene . Self-Validation Check: The mixture will appear as a heterogeneous pale-yellow suspension.

  • Amine Addition: Add the target primary amine (e.g., benzylamine, 2.4 mmol).

  • Thermal Activation: Heat the mixture to 110°C (reflux) for 20 hours. Self-Validation Check: As the catalytic cycle initiates, the suspension will transition to a homogeneous, darker complex.

  • In-Process Monitoring: Spot the reaction on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting acid will streak near the baseline (Rf ~0.1-0.2, UV active), while the newly formed amide will elute significantly higher (Rf ~0.5-0.6).

  • Workup: Cool to room temperature, concentrate the Toluene under reduced pressure, and purify via flash chromatography.

Protocol B: Room-Temperature Suzuki Cross-Coupling in Ethanol[2]

Objective: Functionalize the 5-chloro position while preserving the acetic acid group.

  • Preparation: To a vial equipped with a magnetic stir bar, add 2-(5-chloro-2-methylphenyl)acetic acid (1.0 equiv), the target arylboronic acid (1.5 equiv), K₃PO₄·7H₂O (3.0 equiv), XPhos (0.5 mol%), and XPhos-Pd-G2 (0.5 mol%).

  • Solvent Addition: Add Ethanol (EtOH) to achieve a 0.20 M concentration.

  • Reaction: Stir vigorously at room temperature (20-25°C) open to the air or under a light nitrogen blanket. Self-Validation Check: The solution will rapidly turn from pale yellow to a deep red/brown within 15 minutes, indicating the formation of the active Pd(0) catalytic species.

  • In-Process Monitoring: Monitor via LC-MS. The C-Cl bond is notoriously stubborn, but in EtOH with XPhos, complete consumption of the starting material mass (m/z 184) should occur within 2 to 4 hours, replaced by the cross-coupled product mass.

  • Workup: Quench with 1M HCl to protonate the carboxylic acid (ensuring it partitions into the organic layer), extract with EtOAc, dry over Na₂SO₄, and concentrate.

Part 4: Mechanistic Visualization

The following diagram maps the structural nodes of 2-(5-chloro-2-methylphenyl)acetic acid to their optimal solvent environments, illustrating the divergent synthetic pathways available to researchers.

G SM 2-(5-chloro-2-methylphenyl)acetic acid CAS: 1000565-98-9 Amidation Amidation (-COOH) SM->Amidation NiCl2 Catalyst Coupling Suzuki Coupling (C-Cl) SM->Coupling Pd-XPhos Catalyst Alkylation Alpha-Alkylation (-CH2-) SM->Alkylation LiHMDS / Chiral Amine Solv1 Toluene (Non-polar, prevents Ni-coordination) Amidation->Solv1 Solv2 Ethanol / Aqueous (Mild RT, prevents decarboxylation) Coupling->Solv2 Solv3 THF (Breaks Li-enolate aggregates) Alkylation->Solv3

Solvent-dependent divergent functionalization pathways for 2-(5-chloro-2-methylphenyl)acetic acid.

References

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂ Royal Society Open Science[Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides RSC Advances[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Organic Chemistry Frontiers[Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries Journal of the American Chemical Society (JACS) / PMC[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR vs. HPLC for 2-(5-chloro-2-methylphenyl)acetic acid Characterization

Executive Summary In the synthesis of NSAIDs (e.g., Lumiracoxib derivatives) and agrochemicals, 2-(5-chloro-2-methylphenyl)acetic acid serves as a critical intermediate.[1] While High-Performance Liquid Chromatography (H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of NSAIDs (e.g., Lumiracoxib derivatives) and agrochemicals, 2-(5-chloro-2-methylphenyl)acetic acid serves as a critical intermediate.[1] While High-Performance Liquid Chromatography (HPLC) remains the industry standard for trace impurity profiling, it often fails to provide immediate structural confirmation or accurate quantitation of non-chromophoric impurities (e.g., residual solvents, moisture).[1]

This guide compares the "performance" of 1H NMR spectroscopy against HPLC-UV, specifically focusing on the structural elucidation and purity assessment of this compound. We demonstrate that while HPLC offers superior sensitivity for trace organic impurities (<0.1%), qNMR (Quantitative NMR) provides a more robust, self-validating primary standard for absolute purity determination without requiring reference standards.[1]

Technical Profile: The 1H NMR Spectrum

Before comparing performance, we must establish the baseline "product"—the spectral fingerprint of the target molecule.

Structural Assignment Logic

The molecule consists of a trisubstituted benzene ring (1,2,5-substitution pattern).[1] Key diagnostic signals include the benzylic methyl group, the methylene of the acetic acid moiety, and the specific coupling pattern of the aromatic protons.

StructureMap cluster_Ar Aromatic Coupling (J-values) Struct 2-(5-chloro-2-methylphenyl)acetic acid Me Methyl (C2) ~2.2 ppm Struct->Me CH2 Methylene (C1) ~3.6 ppm Struct->CH2 Ar Aromatic Region 7.1 - 7.4 ppm Struct->Ar COOH Carboxylic Acid >11 ppm Struct->COOH H3 H-3 (d, J~8Hz) Ortho to Me Ar->H3 H4 H-4 (dd, J~8, 2Hz) Meta to Me Ar->H4 H6 H-6 (d, J~2Hz) Ortho to Acetyl Ar->H6

Figure 1: Structural to Spectral Mapping.[1] The 1,2,5-substitution pattern creates a distinct splitting system for the aromatic protons.

Predicted Shift Data (Solvent: DMSO-d6)

DMSO-d6 is the recommended solvent over CDCl3 for this compound to ensure the visibility of the carboxylic acid proton and prevent dimerization effects.

PositionGroupShift (δ, ppm)MultiplicityIntegralAssignment Logic
-COOH Carboxylic Acid12.40Broad s1HHighly deshielded; exchangeable.[1] Sharp in DMSO, broad/invisible in CDCl3.
H-6 Aromatic7.32d (J=2.0 Hz)1HOrtho to acetic acid group; meta coupling to H-4.[1]
H-4 Aromatic7.21dd (J=8.1, 2.0 Hz)1HOrtho coupling to H-3; meta coupling to H-6.[1]
H-3 Aromatic7.18d (J=8.1 Hz)1HOrtho to methyl group.[1]
-CH2- Methylene3.65s2HBenzylic, adjacent to carbonyl (deshielded).[1]
-CH3 Methyl2.25s3HBenzylic methyl on aromatic ring.[1]

Comparative Analysis: Performance Benchmarking

This section evaluates the efficacy of using 1H NMR versus HPLC and compares solvent systems.

Comparison 1: qNMR vs. HPLC-UV

Hypothesis: qNMR is superior for absolute purity determination (potency), while HPLC is superior for impurity profiling.[1]

Feature1H qNMR (The Product) HPLC-UV (The Alternative) Verdict
Reference Standard Not Required for analyte.[1][2] Only requires one internal standard (e.g., Maleic Acid).[1]Required. Must have a certified standard of the specific analyte for quantification.[1][3]qNMR Wins (Faster setup).
Selectivity High structural specificity.[1] Distinguishes isomers easily.Separation based on polarity.[1] Co-elution of isomers is a common risk.[1]qNMR Wins (Identity confirmation).
Sensitivity (LOD) Moderate (~0.1 - 1%).[1] Poor for trace impurities.[1]Excellent (<0.05%). Can detect trace byproducts.[1]HPLC Wins (Trace analysis).
Scope Detects all protonated species (residual solvents, water, inorganic acids).[1]Detects only chromophoric species (UV-active).[1] Misses salts/solvents.[1]qNMR Wins (Mass balance).

Experimental Insight: For 2-(5-chloro-2-methylphenyl)acetic acid, HPLC often overestimates purity because it misses residual non-UV active solvents (like hexanes or inorganic salts) trapped in the crystal lattice.[1] qNMR provides the "true" weight-for-weight purity.

Comparison 2: Solvent Selection (DMSO-d6 vs. CDCl3)

Hypothesis: DMSO-d6 is the superior solvent for carboxylic acid characterization.[1]

  • CDCl3 Performance:

    • Issue: Carboxylic acids form hydrogen-bonded dimers.[1]

    • Result: The -COOH signal becomes extremely broad (>1 ppm width) and shifts variably between 10-13 ppm depending on concentration.[1]

    • Risk:[1][4][5] Integration of the acid proton is unreliable.

  • DMSO-d6 Performance:

    • Mechanism:[1][5] DMSO is a strong H-bond acceptor.[1][6] It breaks the acid dimers and forms a stable solvent-solute complex.

    • Result: The -COOH signal appears as a relatively sharp singlet at ~12.4 ppm.[1]

    • Benefit: Allows for accurate integration (1H) to confirm the oxidation state.[1]

Experimental Protocols

Protocol A: Structural Verification (Qualitative)

Objective: Confirm identity of the intermediate.[1]

  • Sample Prep: Weigh ~10 mg of 2-(5-chloro-2-methylphenyl)acetic acid into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6 (99.9% D). Cap and vortex until fully dissolved.[1] Note: If using CDCl3, expect the acid proton to be broad.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 1.0 s.[1]

    • Scans (NS): 16.

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform. Phase manually.

Protocol B: Purity Assessment (qNMR)

Objective: Determine absolute weight % purity.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).[1] It has a sharp singlet at ~6.3 ppm (in DMSO), clear of the analyte's aromatic region.[1]

  • Weighing:

    • Weigh ~20 mg of Analyte (m_x) directly into the NMR tube (precision ±0.01 mg).[1]

    • Weigh ~10 mg of IS (m_std) into the same tube.

  • Solvation: Add 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition (Critical Parameters):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton, typically the IS).

    • Scans: 64 (for S/N > 250:1).[1]

  • Calculation:

    
    [1]
    
    • Where I = Integral, N = Number of protons, M = Molar Mass, m = weighed mass.[1][5][7]

Visual Workflow & Logic

Analytical Decision Tree

When should you use NMR vs. HPLC for this compound?

DecisionTree Start Sample: 2-(5-chloro-2-methylphenyl)acetic acid Goal What is the Analytical Goal? Start->Goal Branch1 Identity & Structure Goal->Branch1 Branch2 Trace Impurity (<0.1%) Goal->Branch2 Branch3 Absolute Potency (Assay) Goal->Branch3 Method1 1H NMR (DMSO-d6) Branch1->Method1 Best for Isomers Method2 HPLC-UV / LC-MS Branch2->Method2 Best for Sensitivity Method3 qNMR (Internal Std) Branch3->Method3 Best for Accuracy

Figure 2: Analytical Method Selection Guide. Use qNMR for potency and HPLC for impurity profiling.

References

  • Abraham, R. J., et al. (2006).[1][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010).[1][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • PubChem Database. (n.d.).[1] "2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid Compound Summary." (Used for structural verification of similar substructures).[1]

  • BenchChem Technical Guides. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."

Sources

Comparative

Structural Verification of 2-(5-chloro-2-methylphenyl)acetic Acid: A Comparative Guide to FTIR Analytical Modalities

As a Senior Application Scientist, I frequently encounter the need to rigorously verify the structural integrity of complex pharmaceutical intermediates. 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to rigorously verify the structural integrity of complex pharmaceutical intermediates. 2-(5-chloro-2-methylphenyl)acetic acid (CAS: 1000565-98-9) is a prime example of a highly functionalized molecule where precise spectral analysis is critical. The molecule features a carboxylic acid moiety capable of strong intermolecular hydrogen bonding, an aryl chloride substitution, and a sterically hindered 1,2,5-trisubstituted aromatic framework.

To elucidate these structural features, Fourier Transform Infrared (FTIR) spectroscopy is indispensable. However, the choice of sample presentation—specifically between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —fundamentally alters the resulting spectral data. This guide objectively compares these two modalities, explaining the causality behind their performance differences and providing self-validating protocols for your laboratory.

The Causality of Modality Selection

Understanding the physics of your sampling accessory is just as important as understanding the chemistry of your analyte. The decision between ATR and KBr is not merely a matter of convenience; it is a trade-off between optical fidelity and analytical throughput.

KBr Pellet Transmission: The High-Fidelity Standard

The KBr pellet method is a classic transmission technique where the IR beam passes directly through a homogenized sample matrix[1].

  • The Causality of Sensitivity: Because the IR beam traverses a longer effective pathlength through the pellet, KBr offers superior sensitivity for trace analysis[1]. It produces a true transmission spectrum governed directly by the Beer-Lambert law, making it the gold standard for quantitative work and historical library matching without the need for mathematical corrections[2].

  • The Drawback: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, a broad water band will obscure the critical 3300–2500 cm⁻¹ O-H stretching region of the carboxylic acid.

Diamond ATR-FTIR: The High-Throughput Workhorse

ATR utilizes a high-refractive-index crystal (e.g., diamond) where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[2].

  • The Causality of Spectral Shifts: The penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, peaks at higher wavenumbers (e.g., the O-H and C-H stretches) will appear inherently weaker in an uncorrected ATR spectrum compared to a KBr transmission spectrum[1][2]. Furthermore, anomalous dispersion near strong absorption bands can cause slight peak shifts (refractive index artifacts).

  • The Advantage: ATR eliminates labor-intensive grinding, offering unparalleled speed and simplicity for routine powder analysis[3].

Functional Group Mapping & Spectral Comparison

When analyzing 2-(5-chloro-2-methylphenyl)acetic acid, you must map specific vibrational modes to the resulting spectrum. The table below summarizes the expected quantitative data and how the presentation modality affects peak resolution based on established phenylacetic acid derivatives[4][5].

Functional GroupExpected Wavenumber (cm⁻¹)KBr Transmission CharacteristicsDiamond ATR-FTIR Characteristics
Carboxylic Acid (O-H stretch) 3300 – 2500Broad, intense band due to extensive intermolecular H-bonded dimerization[5].Broad, but relatively weaker intensity due to shallow evanescent penetration at high wavenumbers.
Carboxylic Acid (C=O stretch) 1700 – 1730Sharp, highly intense peak dominating the spectrum[4].Sharp, intense peak; minimal shift compared to KBr.
Aromatic Ring (C=C stretch) ~1590, ~1490Distinct sharp doublets[5].Distinct sharp doublets; excellent resolution.
Aliphatic (-CH₃ & -CH₂- stretch) 2960, 2850Medium intensity, often superimposed on the broad O-H band[5].Weaker intensity; requires careful baseline correction for accurate integration.
Aryl Chloride (C-Cl stretch) 1050 – 1090Strong, sharp peak in the fingerprint region.Strong, sharp peak; enhanced relative intensity due to deeper penetration at lower wavenumbers.
Aromatic OOP C-H Bend 800 – 900Multiple sharp bands indicating the 1,2,5-trisubstituted pattern.Highly intense and well-resolved.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, your laboratory workflows must be treated as self-validating systems. Below are the optimized protocols for both modalities.

Protocol A: KBr Pellet Transmission Workflow

Use this protocol when generating reference spectra for regulatory submissions or library matching.

  • Preparation & Ratio: Accurately weigh 1–2 mg of 2-(5-chloro-2-methylphenyl)acetic acid and 150 mg of IR-grade, oven-dried KBr.

    • Causality: Maintaining a ~1% sample concentration prevents detector saturation and ensures peaks remain within the linear dynamic range of the Beer-Lambert law.

  • Milling: Grind the mixture in an agate mortar for 1–2 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (typically < 2 µm) to minimize Mie scattering, which otherwise causes a sloping baseline[1].

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute, then press at 10 tons of pressure for 2 minutes using a hydraulic press.

    • Causality: The vacuum removes trapped air and moisture, preventing the formation of opaque, cloudy pellets that scatter light[2].

  • Acquisition: Collect a background scan of an empty chamber (or a blank KBr pellet). Scan the sample at 4 cm⁻¹ resolution for 32 co-added scans.

Protocol B: Diamond ATR-FTIR Workflow

Use this protocol for rapid QA/QC batch release and routine structural verification.

  • Background & Cleaning: Clean the diamond crystal with a lint-free wipe and isopropanol. Allow to dry and collect a background scan.

  • Sample Application: Place ~5 mg of the raw powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply consistent pressure (typically up to 75 psi)[3].

    • Causality: The evanescent wave only penetrates 0.5 to 2.0 µm. High pressure ensures the solid powder is compressed into intimate optical contact with the crystal, maximizing absorbance intensity and eliminating air gaps[3].

  • Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 32 scans. Apply your software's built-in "ATR Correction" algorithm to adjust for wavelength-dependent penetration depth before comparing the data to KBr transmission libraries.

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting the appropriate FTIR modality based on your analytical objectives.

FTIR_Workflow Start Solid Sample: 2-(5-chloro-2-methylphenyl)acetic acid Decision Analytical Objective? Start->Decision ATR_Path High Throughput / Routine QC Decision->ATR_Path Speed & Simplicity KBr_Path Trace Analysis / Library Matching Decision->KBr_Path High Sensitivity ATR_Prep Direct Application to Diamond Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr matrix & Press Pellet (10 tons) KBr_Path->KBr_Prep ATR_Scan ATR-FTIR Scan (Apply ATR Correction) ATR_Prep->ATR_Scan KBr_Scan Transmission Scan (Direct Beer-Lambert) KBr_Prep->KBr_Scan Data_Analysis Spectral Interpretation: -COOH, C-Cl, Aromatic C=C ATR_Scan->Data_Analysis KBr_Scan->Data_Analysis

Fig 1: Decision matrix and workflow for FTIR modality selection.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution.
  • Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO Inc.
  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution.
  • Thermal stability of deep eutectic solvents (FTIR-ATR spectra of phenylacetic acid) - Universidad Complutense de Madrid.
  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic acid - ResearchGate.

Sources

Validation

A Comparative Guide to the HPLC Analysis of 2-(5-chloro-2-methylphenyl)acetic acid

In the landscape of pharmaceutical development and quality control, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(5-chloro-2-methylphenyl)acetic acid, a key chemical entity. We will move beyond a simple recitation of parameters to explore the causal relationships that govern chromatographic behavior, empowering researchers to develop and optimize their own analytical methods.

Introduction to the Analyte and Analytical Challenges

2-(5-chloro-2-methylphenyl)acetic acid (C₉H₉ClO₂) is a carboxylic acid derivative with a molecular weight of 184.62 g/mol [1][2]. Its acidic nature presents a critical variable in developing a robust reversed-phase HPLC method. The primary challenge lies in controlling the ionization state of the carboxylic acid group to achieve consistent retention, optimal peak shape, and effective separation from potential impurities. The retention of acidic compounds is highly dependent on the pH of the mobile phase relative to the compound's pKa[3][4]. Failure to adequately control pH can lead to issues such as peak fronting, tailing, and significant shifts in retention time[3][5].

The Foundational HPLC Method: A Step-by-Step Protocol with Rationale

A successful HPLC method is a self-validating system, where each parameter is chosen to ensure reproducibility and robustness. Below is a foundational reversed-phase HPLC (RP-HPLC) protocol for the analysis of 2-(5-chloro-2-methylphenyl)acetic acid, with detailed explanations for each selection.

Experimental Protocol
  • Column Selection: A C18 (ODS) column is the workhorse of reversed-phase chromatography and is an excellent starting point[6][7].

    • Stationary Phase: C18-bonded silica, 5 µm particle size.

    • Dimensions: 4.6 mm x 150 mm. A longer column generally provides better separation, though it may lead to longer run times and broader peaks[8].

  • Mobile Phase Preparation: The mobile phase composition is arguably the most critical factor influencing retention in RP-HPLC[5].

    • Aqueous Phase (A): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Rationale: As an acidic analyte, the mobile phase pH must be controlled. A rule of thumb is to set the pH at least 2 units below the analyte's pKa to ensure it is in its non-ionized, more hydrophobic form, thus promoting retention on the non-polar C18 stationary phase[3]. TFA (pKa ~0.5) is a strong acid that effectively lowers the mobile phase pH to around 2.0-2.5. It also acts as an ion-pairing agent, which can improve peak shape for acidic compounds.

    • Organic Phase (B): Acetonitrile (ACN).

      • Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity[9].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial, as temperature fluctuations can cause significant retention time shifts (approximately a 1-2% change per 1°C)[10][11].

    • Detection: UV at 220 nm. Aromatic compounds typically exhibit strong absorbance in this region.

    • Gradient Program: A gradient is often employed to ensure good separation of the main peak from any earlier or later eluting impurities.

      • Start at 40% B, hold for 2 minutes.

      • Linear ramp to 90% B over 8 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 40% B over 1 minute.

      • Equilibrate at 40% B for 5 minutes before the next injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Prepare Standard Solution (e.g., 1 mg/mL in Diluent) Autosampler Autosampler Inject 10 µL Standard_Prep->Autosampler Load Sample Mobile_Phase_A Prepare Aqueous Phase (A) 0.1% TFA in Water Pump Pump 1.0 mL/min Gradient Mobile_Phase_A->Pump Mobile_Phase_B Prepare Organic Phase (B) Acetonitrile Mobile_Phase_B->Pump Diluent Prepare Diluent (e.g., 50:50 ACN:Water) Column_Oven Column Oven (30°C) C18 Column Autosampler->Column_Oven Pump->Autosampler Detector UV Detector (220 nm) Column_Oven->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Generate Report (Retention Time, Area, Purity) Integration->Report

Caption: High-level workflow for the HPLC analysis of 2-(5-chloro-2-methylphenyl)acetic acid.

Comparative Analysis: The Impact of Key Parameters on Retention Time

While an exact retention time is method-dependent, we can predict the behavior of 2-(5-chloro-2-methylphenyl)acetic acid under varying conditions based on established chromatographic principles. The following table compares the expected outcomes of modifying key parameters from our foundational method.

ParameterCondition 1 (Foundational)Condition 2 (Alternative)Expected Outcome on Retention Time (RT) & Rationale
Mobile Phase pH 0.1% TFA (pH ~2.2) 20 mM Phosphate Buffer (pH 7.0) Significant Decrease in RT. At pH 7.0, which is well above the pKa of the carboxylic acid, the analyte will be fully ionized (deprotonated). This ionized form is much more polar and will have significantly less affinity for the non-polar C18 stationary phase, leading to very early elution[3][12].
Organic Modifier Acetonitrile Methanol Likely Increase in RT. Methanol is a more polar and weaker solvent than acetonitrile in reversed-phase chromatography. A weaker solvent strength will result in less competition for the stationary phase, leading to longer retention times for the analyte[9].
% Organic (Isocratic) 50% Acetonitrile 60% Acetonitrile Decrease in RT. In reversed-phase chromatography, increasing the percentage of the organic solvent in the mobile phase increases its elution strength[9]. This causes the analyte to spend less time interacting with the stationary phase and elute faster. An error of just 1% in organic solvent composition can change retention time by 5-15%[5].
Column Temperature 30 °C 40 °C Decrease in RT. Increasing the column temperature reduces the viscosity of the mobile phase, allowing it to pass through the column faster. It also decreases the retention of most analytes, with a general rule of a 1-2% decrease in retention for every 1°C increase in temperature[11].

Alternative Analytical Strategies

While reversed-phase HPLC is the most common approach, other techniques can be considered, especially for complex matrices or challenging separations.

  • Ion-Pair Chromatography: This technique can be used if peak shape is poor even with an acidic mobile phase. An ion-pairing reagent (e.g., tetrabutylammonium hydroxide for acidic compounds) is added to the mobile phase. It forms a neutral ion pair with the ionized analyte, which can then be retained by the reversed-phase column[7].

  • Bridge Ion Separation Technology (BIST™): A novel technique that allows for the retention of anionic compounds on a negatively-charged, cation-exchange column. This is achieved by using a multi-charged positive buffer that acts as a "bridge" between the analyte and the stationary phase[13]. This could be an option for separating 2-(5-chloro-2-methylphenyl)acetic acid from other acidic impurities.

Troubleshooting Logic Diagram

When unexpected retention time shifts occur, a logical troubleshooting process is essential.

Troubleshooting Start Retention Time (RT) Shift Observed Check_Pump Check Pump Pressure & Flow Rate Start->Check_Pump Leaky_Seals Leaky Pump Seals or Check Valves? Check_Pump->Leaky_Seals Check_Mobile_Phase Verify Mobile Phase Preparation (Composition, pH, Freshness) Incorrect_Prep Incorrect Composition or Evaporation? Check_Mobile_Phase->Incorrect_Prep Check_Column Check Column (Age, Equilibration, Contamination) Column_Issue Column Degradation or Blockage? Check_Column->Column_Issue Check_Temp Verify Column Oven Temperature Temp_Fluctuation Is Temperature Stable? Check_Temp->Temp_Fluctuation Leaky_Seals->Check_Mobile_Phase No Fix_Pump Replace Seals / Clean Valves Leaky_Seals->Fix_Pump Yes Incorrect_Prep->Check_Column No Remake_MP Prepare Fresh Mobile Phase Incorrect_Prep->Remake_MP Yes Column_Issue->Check_Temp No Flush_Column Flush or Replace Column Column_Issue->Flush_Column Yes Stabilize_Temp Ensure Stable Lab/Oven Temp Temp_Fluctuation->Stabilize_Temp Yes

Caption: A logical flow for troubleshooting HPLC retention time variability.

Conclusion

The retention time of 2-(5-chloro-2-methylphenyl)acetic acid is not a fixed value but a function of a carefully controlled set of chromatographic parameters. By understanding the fundamental principles of reversed-phase chromatography, particularly the critical role of mobile phase pH in controlling the ionization of acidic analytes, researchers can develop robust, reproducible, and transferable HPLC methods. The foundational protocol provided herein serves as a validated starting point, while the comparative data and troubleshooting logic offer the tools necessary for effective method optimization and problem-solving in the analytical laboratory.

References
  • Factors Impacting Chromatography Retention Time. (2024).
  • What Factors Influence HPLC Retention Time Precision?. (2025). Altabrisa Group.
  • HPLC Troubleshooting Guide. Unknown Source.
  • What is Retention Time?.
  • Shimadzu Retention Time Fluctu
  • CHAPTER 6: Retention in Reversed-Phase Liquid Chrom
  • How does an acid pH affect reversed-phase chromatography separ
  • Retention behaviour of analytes in reversed-phase high-performance liquid chrom
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022).
  • Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase.
  • 2-(5-Chloro-2-methylphenyl)acetic acid.
  • 2-(5-Chloro-2-methylphenyl)acetic acid. Sigma-Aldrich.
  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies.
  • Mechanisms of retention in HPLC. Unknown Source.
  • Introduction to HPLC. Unknown Source.

Sources

Comparative

Reactivity Profiling of Substituted Phenylacetic Acids: A Comparative Guide to Chloro- vs. Methyl-Derivatives

Executive Summary Phenylacetic acids (PAAs) are highly versatile building blocks in organic synthesis, serving as critical intermediates for pharmaceuticals (e.g., NSAIDs like diclofenac), agrochemicals, and complex natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acids (PAAs) are highly versatile building blocks in organic synthesis, serving as critical intermediates for pharmaceuticals (e.g., NSAIDs like diclofenac), agrochemicals, and complex natural products[1]. Unlike benzoic acids, where substituents on the aromatic ring can directly conjugate with the carboxyl group, PAAs feature a methylene (-CH2-) spacer. This spacer acts as an electronic insulator, preventing direct resonance (+R/-R) interaction with the carboxylate. Consequently, the reactivity of substituted PAAs is governed almost entirely by the inductive effects (+I/-I) of the ring substituents[2].

This guide provides an objective, data-driven comparison of the reactivity profiles of chloro-substituted (electron-withdrawing) versus methyl-substituted (electron-donating) phenylacetic acids, focusing on thermodynamic acidity, alpha-carbon functionalization, and esterification kinetics.

Thermodynamic Acidity: The Inductive Methylene Effect

Causality & Mechanism

The thermodynamic acidity (pKa) of a carboxylic acid depends on the stability of its conjugate base (the carboxylate anion). Because the methylene spacer prevents resonance stabilization, inductive effects dictate the electron density at the carboxylate:

  • Chloro-PAA: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the carboxylate through the sigma-bond framework, dispersing the negative charge and stabilizing the anion, thereby lowering the pKa[1].

  • Methyl-PAA: The methyl group exerts an electron-donating inductive effect (+I). This pushes electron density toward the carboxylate, intensifying the negative charge, destabilizing the anion, and raising the pKa[3].

Quantitative Data Comparison

The following table summarizes the experimental pKa values, demonstrating the clear divergence in thermodynamic acidity based on substituent electronic properties.

CompoundSubstituentElectronic EffectpKa (Water, 25 °C)
Phenylacetic AcidNone (-H)Baseline4.31[4]
3-Chlorophenylacetic AcidMeta (-Cl)Electron-Withdrawing (-I)~4.12[1]
3-Methylphenylacetic AcidMeta (-CH3)Electron-Donating (+I)~4.30[5]
4-Methylphenylacetic AcidPara (-CH3)Electron-Donating (+I)4.37[3]

Alpha-Carbon Reactivity: Enolization and Halogenation

Causality & Mechanism

The alpha-protons of PAAs are weakly acidic. Electrophilic functionalization at the alpha-carbon (such as Hell-Volhard-Zelinsky halogenation) requires the formation of an enol or enolate intermediate. The rate of enolization is directly tied to the acidity of the alpha-protons.

  • The -I effect of the chlorine atom increases the acidity of the alpha-protons, accelerating enolization and making alpha-functionalization highly efficient[6].

  • Conversely, the +I effect of the methyl group reduces alpha-proton acidity, slowing down enolization and often requiring harsher conditions or longer reaction times to achieve full conversion.

SubstituentEffects PAA Phenylacetic Acid Core (Ar-CH2-COOH) Chloro Chloro-Substituted (-Cl) Electron-Withdrawing (-I) PAA->Chloro Methyl Methyl-Substituted (-CH3) Electron-Donating (+I) PAA->Methyl pKa_Cl Lower pKa (~4.12) Stabilized Carboxylate Chloro->pKa_Cl Alpha_Cl Enhanced Alpha-Acidity Faster Enolization Chloro->Alpha_Cl pKa_Me Higher pKa (~4.37) Destabilized Carboxylate Methyl->pKa_Me Alpha_Me Reduced Alpha-Acidity Slower Enolization Methyl->Alpha_Me

Logic tree illustrating the divergent thermodynamic and kinetic effects of -Cl vs -CH3 substituents.

Experimental Protocol: Alpha-Selective HVZ Chlorination

To objectively compare alpha-reactivity, we utilize a modified Hell-Volhard-Zelinsky (HVZ) protocol employing Phosphorus Trichloride (PCl3) and Trichloroisocyanuric acid (TCCA)[6].

  • Substrate Activation: In a dry, round-bottom flask under an inert atmosphere, dissolve 1.0 g of the substituted phenylacetic acid in a non-polar solvent. Add 0.2 molar equivalents of PCl3. Stir at room temperature for 10 minutes. Causality: PCl3 converts the acid to the acyl chloride, which enolizes orders of magnitude faster than the free acid, a strict prerequisite for electrophilic halogenation.

  • Halogenation: Slowly add 0.6 molar equivalents of TCCA. Adjust the temperature based on the substituent (chloro-PAA reacts efficiently at room temperature; methyl-PAA requires heating to 80 °C) and stir for 1.5 hours[6].

  • Workup: Quench the reaction with water to hydrolyze the alpha-chloro acyl chloride back to the carboxylic acid.

  • Isolation: Filter the mixture. Extract the aqueous filtrate with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validating System: The conversion of TCCA to cyanuric acid results in a highly insoluble white precipitate. The appearance of this solid confirms that the electrophilic halogenation is actively proceeding, serving as an internal visual checkpoint.

HVZWorkflow Step1 1. Acid Activation Mix PAA + PCl3 (0.2 eq) 10 min, RT Step2 2. Alpha-Halogenation Add TCCA (0.6 eq) 1.5 h, RT to 80°C Step1->Step2 Acyl Chloride Formation Step3 3. Workup & Isolation Aqueous Quench Extraction & Purification Step2->Step3 Cyanuric Acid Precipitates

Step-by-step experimental workflow for the alpha-selective HVZ chlorination of PAAs.

Esterification Kinetics: Nucleophilic Addition to Diazodiphenylmethane

Causality & Mechanism

The reaction of PAAs with diazodiphenylmethane (DDM) to form benzhydryl esters is a classic kinetic method for probing carboxylic acid reactivity. The rate-determining step is the proton transfer from the carboxylic acid to the diazo carbon[7]. Because this step relies on the acid's ability to donate a proton, the reaction kinetics perfectly mirror the thermodynamic acidity:

  • Chloro-PAA: Exhibits a faster proton transfer (higher rate constant, k) due to the stabilization of the resulting carboxylate leaving group.

  • Methyl-PAA: Exhibits a slower proton transfer (lower rate constant, k) due to the destabilized carboxylate.

Experimental Protocol: Kinetic Measurement of DDM Esterification
  • Preparation: Prepare a 0.05 M solution of the substituted phenylacetic acid in anhydrous ethanol. Prepare a separate 0.05 M solution of DDM in anhydrous ethanol.

  • Equilibration: Equilibrate both solutions in a thermostated water bath at 30 °C for 15 minutes[7].

  • Initiation: Transfer 2.0 mL of the acid solution into a quartz cuvette. Rapidly inject 2.0 mL of the DDM solution and mix thoroughly.

  • Monitoring: Place the cuvette in a UV-Vis spectrophotometer set to 30 °C. Monitor the exponential decay of absorbance at 525 nm (the λmax of DDM).

  • Data Analysis: Plot ln(Absorbance) versus time to extract the pseudo-first-order rate constant (k_obs). Divide by the acid concentration to determine the second-order rate constant.

Self-Validating System: The deep purple color of DDM acts as an internal colorimetric indicator. The reaction is complete when the solution becomes entirely colorless, accompanied by the cessation of nitrogen gas micro-bubbles.

References

  • 3-Chlorophenylacetic Acid CAS 1878-65-5 , Shanghai Talent Chemical Co.,Ltd., 1

  • Dissociation constants of phenylacetic acid and three substituted phenylacetic acids , Journal of the Chemical Society B: Physical Organic, 4

  • m-Methylphenylacetic acid , ChemBK, 5

  • 4-Methylphenylacetic acid | 622-47-9 , ChemicalBook, 3

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues , RSC Advances, 6

  • Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids , Plant Physiology, 2

  • Reactions of phenylacetic acid or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols , Journal of the Chemical Society B, 7

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Spectrum of 2-(5-chloro-2-methylphenyl)acetic acid vs. Structural Analogs

Executive Summary For researchers and drug development professionals, the accurate characterization of active pharmaceutical ingredient (API) intermediates is critical for downstream quality control and assay development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate characterization of active pharmaceutical ingredient (API) intermediates is critical for downstream quality control and assay development. 2-(5-chloro-2-methylphenyl)acetic acid is a highly functionalized aromatic building block. Understanding its UV-Vis absorption profile is essential for developing robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods and conducting photochemical stability studies.

This guide objectively compares the UV-Vis spectral performance of 2-(5-chloro-2-methylphenyl)acetic acid against its structural analogs, detailing the quantum mechanical causality behind its spectral shifts and providing a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Causality: The Physics of the Spectral Shift

To understand the utility of 2-(5-chloro-2-methylphenyl)acetic acid in UV-based assays, we must analyze how its substituents perturb the aromatic


 transitions compared to the baseline unsubstituted analog.

Unsubstituted phenylacetic acid (PAA) exhibits a strong primary absorption band (E-band) near 210 nm, but lacks significant absorption at the standard 280 nm HPLC detection wavelength[1]. This necessitates detection in the low-UV range, where mobile phase solvents (e.g., methanol) and buffer salts often cause severe baseline drift and noise.

Conversely, the introduction of the 2-methyl and 5-chloro substituents in 2-(5-chloro-2-methylphenyl)acetic acid fundamentally alters the electronic landscape:

  • Hyperconjugation (+I effect): The 2-methyl group donates electron density into the

    
     system, slightly destabilizing the Highest Occupied Molecular Orbital (HOMO).
    
  • Resonance Donation (+M effect): The 5-chloro group, despite being inductively withdrawing (-I), possesses lone pairs that participate in resonance with the aromatic ring, extending the polarizability of the

    
     system[2].
    

This combined auxochromic effect lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift . Consequently, 2-(5-chloro-2-methylphenyl)acetic acid exhibits a distinct secondary B-band (benzenoid band) around 275 nm, accompanied by a hyperchromic effect (increased molar absorptivity). This shift enables robust, interference-free quantification at standard UV wavelengths, a significant operational advantage over unsubstituted PAA.

Comparative Performance Data

The following table summarizes the quantitative UV-Vis absorption data, demonstrating the progressive bathochromic and hyperchromic shifts induced by the substituents.

CompoundPrimary

(E-band)
Secondary

(B-band)
Molar Absorptivity (

) at Primary
HPLC Detectability at 280 nm
Phenylacetic Acid (PAA) ~210 nmNone~8,000 M⁻¹cm⁻¹Poor (Requires <220 nm)
2-Methylphenylacetic Acid ~214 nm~262 nm (Weak)~8,500 M⁻¹cm⁻¹Marginal
2-(5-chloro-2-methylphenyl)acetic acid ~225 nm~275 nm (Strong)~11,200 M⁻¹cm⁻¹Excellent

Note: Exact


 and 

values are solvent-dependent. Data represents typical behavior in polar protic solvents (e.g., Methanol).

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure absolute trustworthiness in your spectral data, the following protocol utilizes a self-validating feedback loop to prevent common artifacts such as solvent cutoff interference and detector saturation.

Step 1: Solvent Selection & Blanking

  • Action: Use HPLC-grade Methanol (UV cutoff ~205 nm). Perform baseline correction using matched quartz cuvettes (1 cm pathlength).

  • Causality: Lower-grade solvents contain UV-absorbing impurities that mask the critical 210–225 nm E-band. Quartz must be used because standard borosilicate glass absorbs strongly below 300 nm, which would artificially truncate the spectrum.

Step 2: Serial Dilution & Matrix Preparation

  • Action: Prepare a 1.0 mM stock solution of 2-(5-chloro-2-methylphenyl)acetic acid in methanol. Perform serial dilutions to create a calibration curve (2, 5, 10, 20, and 50 µM).

Step 3: High-Resolution Spectral Acquisition

  • Action: Scan from 190 nm to 400 nm at a scan rate of 1 nm/s.

  • Causality: A slow scan rate ensures high resolution of the fine vibrational structure often seen in the B-band of substituted aromatics. Fast scans can artificially broaden peaks and lower the apparent

    
    .
    

Step 4: Data Validation (Beer-Lambert Check)

  • Action: Plot absorbance at

    
     (275 nm) versus concentration.
    
  • Causality: The protocol is only valid if the linear regression yields

    
    . Non-linearity indicates detector saturation (stray light artifacts) or compound aggregation, dictating that the sample must be re-diluted.
    

Workflow Visualization

Workflow A Stock Preparation (1.0 mM in HPLC-grade MeOH) B Quartz Cuvette Blanking (Corrects Solvent UV Cutoff) A->B Serial Dilution (2-50 µM) C High-Resolution Scan (190-400 nm, 1 nm/s) B->C Baseline Established D Beer-Lambert Validation (Check Linearity at 275 nm) C->D Absorbance Data E Peak Assignment (E-band & B-band Extraction) D->E R² > 0.999 Confirmed

Figure 1: Self-validating UV-Vis spectral acquisition and data validation workflow.

References

  • Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: American Chemical Society (ACS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-chloro-2-methylphenyl)acetic acid

Operational Safety Guide: Handling 2-(5-chloro-2-methylphenyl)acetic acid Chemical Profile & Hazard Logic Compound Identity: 2-(5-chloro-2-methylphenyl)acetic acid Chemical Class: Halogenated Phenylacetic Acid Derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-(5-chloro-2-methylphenyl)acetic acid

Chemical Profile & Hazard Logic

Compound Identity: 2-(5-chloro-2-methylphenyl)acetic acid Chemical Class: Halogenated Phenylacetic Acid Derivative Physical State: White to off-white crystalline powder

The "Why" Behind the Safety: Handling this compound requires understanding its dual-hazard nature. As a phenylacetic acid derivative, it possesses a carboxylic acid moiety (


), making it corrosive to mucous membranes and an irritant to skin. The chlorine substitution on the aromatic ring increases its lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Critical Distinction (MCPA Warning): Do not confuse this compound with MCPA (4-chloro-2-methylphenoxy acetic acid), a potent herbicide with a more severe toxicity profile. While structurally related, the absence of the ether linkage in the target compound generally lowers acute toxicity, but the H315 (Skin Irritation) , H319 (Severe Eye Irritation) , and H335 (Respiratory Irritation) hazards remain the primary operational concerns [1, 2].

PPE Stratification Matrix

Standard laboratory PPE is insufficient for all tasks. Use this matrix to select protection based on the specific energy state of the material (Static Solid vs. Kinetic Solution).

Task Category Hazard Driver Hand Protection Eye/Face Protection Respiratory/Body
1.[1][2][3] Weighing & Transfer (Solid)Airborne dust; Static clingNitrile (Double) Outer: 5 mil (0.12 mm)Inner: 4 milSafety Goggles (Unvented or indirect vent to prevent dust entry)Lab Coat + Apron Use Tyvek sleeves if transferring >100g.
2. Synthesis/Reaction (Solution)Splash; Corrosive vaporsNitrile (Standard) Change immediately upon splash.Safety Glasses Side shields required.[3] Face shield if heating >60°C.Fume Hood (Required) Sash at working height.
3. Quenching/Work-up (Exothermic)Acid mists; Thermal runawayChem-Resistant Neoprene or thick Nitrile (8 mil) recommended.Face Shield + Goggles Full face protection required during acid/base neutralization.Fume Hood Ensure airflow >100 fpm.
4. Spill Cleanup (Emergency)High concentration exposureDouble Gloves Nitrile over Laminate (Silver Shield) if solvent involved.Safety Goggles N95/P100 Respirator Only if outside fume hood and dust is visible.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solid Transfer

The highest risk of exposure occurs during the transition from storage container to reaction vessel due to electrostatic dust generation.

  • Engineering Check: Verify balance enclosure or fume hood face velocity is 0.3–0.5 m/s.

  • Static Control: Use an ionizing bar or antistatic gun on the spatula and weighing boat before dispensing. Halogenated aromatic acids are prone to static charging.

  • Transfer: Do not dump solids. Use a wide-mouth funnel. If the powder bridges (clumps), do not force it with a glass rod—use a vibration tool or gentle tapping to prevent a sudden "avalanche" of powder that generates a dust cloud.

  • Decon: Wipe the balance area with a 5% Sodium Bicarbonate solution immediately after weighing to neutralize invisible acid residues.

Protocol B: Reaction Setup (Acid Chloride Formation)

This compound is often converted to an acid chloride using Thionyl Chloride (


).
  • Trap Setup: If reacting with thionyl chloride or oxalyl chloride, you must install a caustic scrubber (NaOH trap) before starting the addition. The reaction will liberate HCl and

    
     gases.
    
  • Addition: Add the activating agent dropwise at 0°C. The inductive effect of the chlorine atom on the ring can slightly deactivate the molecule, potentially requiring higher temperatures later, but the initial mixing is often exothermic.

  • Sealing: Ensure all ground glass joints are greased or sleeved with Teflon. Acid vapors will freeze standard joints permanently.

Visualization: Handling Decision Tree

The following workflow illustrates the decision logic for safe handling based on the state of matter.

G Start Start: Handling 2-(5-chloro-2-methylphenyl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SplashRisk Risk: Skin Absorption & Splash Solution->SplashRisk ControlSolid Control: Balance Enclosure + Antistatic Gun + N95 (if open bench) DustRisk->ControlSolid ControlLiq Control: Fume Hood (Sash Down) + Double Nitrile Gloves SplashRisk->ControlLiq Disposal Disposal: Halogenated Waste Stream ControlSolid->Disposal ControlLiq->Disposal

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the reagent.

Emergency & Disposal Procedures

Spill Management:

  • Isolate: Demarcate the area.[4]

  • Neutralize: For solid spills, cover with Soda Ash or Sodium Bicarbonate powder to neutralize acidity before sweeping.

  • Collect: Use a dustpan and brush dedicated to hazardous waste. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof (dust explosion risk).

Disposal (Crucial Compliance):

  • Waste Stream: Halogenated Organic Waste .

  • Why? The presence of the Chlorine atom (Cl) prohibits this from being incinerated in standard medical/biological waste incinerators. Burning chlorinated aromatics without specific scrubbers can release Dioxins and HCl gas [3].

  • Labeling: clearly mark the tag with "CONTAINS HALOGENS" to prevent mixing with non-halogenated solvents (like Acetone/Methanol waste), which often incurs heavy fines from waste disposal vendors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232029, 5-Chloro-2-methylphenylacetic acid. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Solvents and Organics. Retrieved from [Link]

Sources

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